Product packaging for 5-(2-Phenylethyl)cyclohexane-1,3-dione(Cat. No.:CAS No. 107619-38-5)

5-(2-Phenylethyl)cyclohexane-1,3-dione

Cat. No.: B560845
CAS No.: 107619-38-5
M. Wt: 216.28
InChI Key: OWOUATMIQOOZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(2-Phenylethyl)cyclohexane-1,3-dione is a high-purity chemical reagent belonging to the class of cyclohexane-1,3-dione derivatives. These compounds serve as versatile building blocks in organic synthesis and are recognized for their promising biological activities in pharmacological research. The core cyclohexane-1,3-dione structure is a key intermediate in constructing complex heterocyclic systems, including spirooxindoles and pyran derivatives, which are valuable scaffolds in medicinal chemistry . Researchers are increasingly interested in 5-substituted cyclohexane-1,3-diones for their potential in drug discovery. Structural analogs of this compound have demonstrated significant in vitro potency against non-small cell lung cancer (NSCLC) cells and have been investigated as potential inhibitors of tyrosine kinases like c-Met, a key target in oncology . Furthermore, related compounds have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis and remarkable effectiveness against non-replicating persister cells, indicating potential for new antibacterial therapies . The 2-phenylethyl substituent in this particular derivative may influence its lipophilicity and interaction with biological targets, making it a compound of interest for structure-activity relationship (SAR) studies. This product is intended for research applications only, including use as a synthetic intermediate, in biological screening assays, and for investigating mechanisms of action against various disease targets. For Research Use Only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O2 B560845 5-(2-Phenylethyl)cyclohexane-1,3-dione CAS No. 107619-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-phenylethyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOUATMIQOOZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700694
Record name 5-(2-Phenylethyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107619-38-5
Record name 5-(2-Phenylethyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-(2-Phenylethyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the target compound 5-(2-Phenylethyl)cyclohexane-1,3-dione. The information presented herein is curated for researchers and professionals in the fields of organic synthesis and drug development.

Synthesis of this compound

A robust and efficient synthesis of this compound can be achieved through a multi-step process involving a Michael addition followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation. This synthetic approach offers a high degree of control and scalability.

Proposed Synthetic Pathway

The synthesis commences with the Michael addition of diethyl malonate to phenethyl vinyl ketone. The resulting adduct then undergoes an intramolecular Dieckmann condensation to form a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation yield the final product, this compound.

Synthesis_Workflow start Diethyl Malonate + Phenethyl Vinyl Ketone michael_addition Michael Addition start->michael_addition adduct Diethyl 2-(1-oxo-3-phenylpropyl)malonate michael_addition->adduct dieckmann Dieckmann Condensation adduct->dieckmann cyclic_keto_ester Ethyl 2,4-dioxo-6-(2-phenylethyl)cyclohexane-1-carboxylate dieckmann->cyclic_keto_ester hydrolysis_decarboxylation Hydrolysis & Decarboxylation cyclic_keto_ester->hydrolysis_decarboxylation product This compound hydrolysis_decarboxylation->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Michael Addition of Diethyl Malonate to Phenethyl Vinyl Ketone

  • To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol) in a three-necked flask equipped with a dropping funnel and a condenser, add diethyl malonate (16 g, 0.1 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add phenethyl vinyl ketone (16 g, 0.1 mol) dropwise to the solution over a period of 30 minutes, maintaining the temperature below 30°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 2: Intramolecular Dieckmann Condensation

  • Dissolve the crude Michael adduct from Step 1 in 100 mL of dry toluene.

  • Add sodium ethoxide (8.2 g, 0.12 mol) to the solution.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

  • To the crude cyclic β-keto ester from Step 2, add 100 mL of a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2.

  • Heat the acidified mixture to reflux for 2 hours to effect decarboxylation.

  • Cool the mixture to room temperature, which should result in the precipitation of the crude product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound (CAS No: 107619-38-5) can be confirmed by a combination of spectroscopic and physical methods.

Predicted and Experimental Data

The following table summarizes the expected and, where available, reported characterization data for the target compound.

Parameter Expected/Reported Value
Molecular Formula C₁₄H₁₆O₂
Molecular Weight 216.28 g/mol
Appearance White to off-white solid
Melting Point Not reported
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.15 (m, 5H, Ar-H), 3.50 (s, enolic CH), 2.80-2.60 (m, 4H, Ar-CH₂-CH₂-), 2.50-2.20 (m, 5H, cyclohexanedione protons)
¹³C NMR (CDCl₃, 100 MHz) δ 204 (C=O), 190 (enolic C-OH), 141 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.2 (Ar-CH), 108 (enolic C-H), 45 (CH₂), 38 (CH), 33 (CH₂), 30 (CH₂)
IR (KBr, cm⁻¹) 3400-2500 (br, O-H, enol), 2930 (C-H, sp³), 1600 (C=O, conjugated), 1580 (C=C, enol)
Mass Spectrum (EI) m/z 216 (M⁺), 105 (C₈H₉⁺), 91 (C₇H₇⁺)
Characterization Workflow

A logical workflow for the characterization of the synthesized compound is outlined below.

Characterization_Workflow start Synthesized Product purification Purification (Recrystallization) start->purification physical_char Physical Characterization (Melting Point, Appearance) purification->physical_char spectroscopic_analysis Spectroscopic Analysis purification->spectroscopic_analysis purity_assessment Purity Assessment physical_char->purity_assessment nmr ¹H and ¹³C NMR spectroscopic_analysis->nmr ir IR Spectroscopy spectroscopic_analysis->ir ms Mass Spectrometry spectroscopic_analysis->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation final_product Characterized Product structure_confirmation->final_product purity_assessment->final_product

Caption: Logical workflow for the characterization of this compound.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the described protocols to suit their specific laboratory conditions and requirements.

An In-depth Technical Guide to the Chemical Properties of 5-(2-Phenylethyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(2-Phenylethyl)cyclohexane-1,3-dione. The information is intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be extrapolated from its chemical structure and data on closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5-Phenylcyclohexane-1,3-dione
CAS Number 107619-38-5493-72-1
Molecular Formula C14H16O2C12H12O2
Molecular Weight 216.28 g/mol 188.22 g/mol
PSA (Polar Surface Area) 34.14 Ų34.14 Ų
LogP 2.562.09
Melting Point Not available188 °C
Boiling Point Not available356.5 °C at 760 mmHg

Data for 5-Phenylcyclohexane-1,3-dione is provided for comparative purposes.

Synthesis and Experimental Protocols

A common approach involves the Michael addition of a nucleophile to a chalcone, followed by cyclization. For this compound, this would likely involve the reaction of a suitable phenylethyl-substituted α,β-unsaturated ketone with a malonic ester, followed by decarboxylation and cyclization.

Alternatively, a multi-component reaction could be employed. A patent for the preparation of 5-phenyl substituted cyclohexane-1,3-dione derivatives describes a process involving the condensation of a benzaldehyde derivative with a malonic acid ester to form a benzylidenemalonate, which is then condensed with an acetoacetic acid ester.[1]

Generalized Experimental Workflow for the Synthesis of 5-Arylcyclohexane-1,3-diones:

G reagent1 Aryl Aldehyde intermediate Benzylidenemalonate Intermediate reagent1->intermediate Condensation reagent2 Malonic Acid Ester reagent2->intermediate reagent3 Acetoacetic Acid Ester product 5-Arylcyclohexane-1,3-dione reagent3->product base Base (e.g., NaOEt) base->intermediate intermediate->product Michael Addition & Cyclization

Caption: Generalized synthesis workflow for 5-arylcyclohexane-1,3-dione derivatives.

Spectral Characterization

Specific spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not available in the searched databases. However, spectral information for analogous compounds provides an indication of the expected signals. For instance, PubChem contains NMR and mass spectrometry data for 5,5-Dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione.[2]

Reactivity and Potential Biological Activity

The reactivity of this compound is expected to be characteristic of β-diketones, which can undergo a variety of reactions including enolization, alkylation, and condensation.

The cyclohexane-1,3-dione scaffold is a key structural feature in a range of biologically active molecules.[3][4] Derivatives of this core have been investigated for various therapeutic applications.

Potential Biological Activities of Cyclohexane-1,3-dione Derivatives:

  • Anticancer Activity: Several studies have explored cyclohexane-1,3-dione derivatives as potential anticancer agents.[5][6][7] Some have shown inhibitory activity against receptor tyrosine kinases like c-Met, which are implicated in the proliferation of cancer cells.[5][8]

  • Antimicrobial Activity: The cyclohexane-1,3-dione core has been incorporated into molecules with antibacterial properties.[9]

  • Herbicidal Activity: Certain 2-acyl-cyclohexane-1,3-dione derivatives are known to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism, leading to herbicidal effects.[10]

While no specific biological studies on this compound were found, its structural similarity to other biologically active cyclohexane-1,3-diones suggests it could be a candidate for screening in various biological assays.

Potential Mechanism of Action as a Kinase Inhibitor:

The following diagram illustrates a hypothetical interaction of a cyclohexane-1,3-dione derivative with the ATP binding site of a kinase, a common mechanism for kinase inhibitors.

G cluster_kinase Kinase ATP Binding Site hinge Hinge Region gatekeeper Gatekeeper Residue dfg_motif DFG Motif inhibitor Cyclohexane-1,3-dione Derivative inhibitor->hinge H-bond inhibitor->gatekeeper Hydrophobic Interaction inhibitor->dfg_motif Ionic Interaction

Caption: Hypothetical binding of a cyclohexane-1,3-dione inhibitor to a kinase active site.

Conclusion

This compound is a molecule of interest due to the established biological significance of the cyclohexane-1,3-dione scaffold. While specific experimental data for this compound is sparse, this guide provides a framework for its potential chemical properties, synthesis, and biological evaluation based on the extensive research conducted on its analogs. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

References

The Biological Versatility of 5-Substituted Cyclohexane-1,3-dione Scaffolds: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexane-1,3-dione framework represents a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its synthetic tractability allows for the introduction of diverse substituents, leading to a wide array of derivatives with potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of 5-substituted cyclohexane-1,3-dione derivatives, with a particular focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. While this guide encompasses the broader class of 5-substituted derivatives, it is important to note a relative scarcity of publicly available data specifically on the biological activities of 5-(2-phenylethyl)cyclohexane-1,3-dione derivatives. The principles, experimental methodologies, and observed biological effects described herein for related analogues offer valuable insights for the exploration of this specific chemical space.

Anticancer and Cytotoxic Activity

Derivatives of cyclohexane-1,3-dione have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative cyclohexane-1,3-dione derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,2,4-Triazine derivativesA549 (Lung), H460 (Lung), HT-29 (Colon), MKN-45 (Gastric), U87MG (Glioblastoma), SMMC-7721 (Hepatocellular)Single-digit µM range[1]
Tetrahydrobenzo[b]thiophene derivativesVariousHigh cytotoxicity observed[2]
Fused Pyran derivativesVariousHigh inhibition observed
5,5-Diarylhydantoin derivativesCOX-2 expressing lines0.077[3]
Signaling Pathways in Anticancer Activity

Several studies suggest that cyclohexane-1,3-dione derivatives exert their anticancer effects by modulating critical signaling pathways. One of the key targets identified is the c-Met receptor tyrosine kinase, which is often dysregulated in various cancers. Inhibition of c-Met can disrupt downstream signaling cascades involved in cell growth, proliferation, and metastasis.

cMet_Signaling_Pathway Hypothesized c-Met Signaling Inhibition by Cyclohexane-1,3-dione Derivatives HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates Derivative 5-Substituted Cyclohexane-1,3-dione Derivative Derivative->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the c-Met signaling pathway.

Antimicrobial Activity

Cyclohexane-1,3-dione derivatives have also been investigated for their potential as antimicrobial agents. Studies have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for representative cyclohexane-1,3-dione derivatives against various microorganisms. The MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Compound ClassMicroorganismMIC (µg/mL)Reference
N,N-dibenzyl-cyclohexane-1,2-diamine derivativesGram-positive and Gram-negative bacteria, FungiVariable[4]
2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dioneMycobacterium tuberculosis H37RvEquivalent to some standard ATDs[5]
Indole derivatives with 1,2,4-triazoleS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125-50[6]
4H-pyran-4-ylidene derivativesGram-positive bacteria12.5-25[7]

Enzyme Inhibition

The structural features of cyclohexane-1,3-diones make them suitable candidates for interacting with the active sites of various enzymes. This has led to their investigation as inhibitors of several enzyme classes.

Key Enzyme Targets and Inhibition Data
Enzyme TargetCompound ClassInhibition Data (IC50/Ki)Reference
c-Met Tyrosine Kinase1,2,4-Triazine derivatives0.24 to 9.36 nM[1]
p-Hydroxyphenylpyruvate Dioxygenase (HPPD)2-Acyl-cyclohexane-1,3-diones0.18 ± 0.02 µM (for a C11 alkyl side chain derivative)[8]
Cyclooxygenase-2 (COX-2)5,5-Diarylhydantoin derivatives0.077 µM[3]
CarboxylesterasesBenzil and heterocyclic analoguesKi of 1 nM for 2,2'-naphthil[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the literature for the evaluation of cyclohexane-1,3-dione derivatives.

General Synthesis of 5-Substituted Cyclohexane-1,3-dione Derivatives

A common synthetic route to 5-substituted cyclohexane-1,3-diones involves the Michael addition of a suitable donor to an α,β-unsaturated ketone, followed by cyclization. For 5-aryl derivatives, a typical procedure is the reaction of an appropriate chalcone with a malonic ester derivative in the presence of a base.

Synthesis_Workflow General Synthetic Workflow for 5-Aryl-Cyclohexane-1,3-diones Chalcone Chalcone (Aryl-substituted α,β-unsaturated ketone) Michael_Addition Michael Addition Chalcone->Michael_Addition MalonicEster Malonic Ester Derivative MalonicEster->Michael_Addition Base Base (e.g., Sodium Ethoxide) Base->Michael_Addition Cyclization Intramolecular Cyclization (Dieckmann Condensation) Base->Cyclization Intermediate Acyclic Intermediate Michael_Addition->Intermediate Intermediate->Cyclization Product 5-Aryl-Cyclohexane-1,3-dione Cyclization->Product

References

Spectroscopic Analysis of 5-(2-Phenylethyl)cyclohexane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-(2-Phenylethyl)cyclohexane-1,3-dione, a diketone of interest in synthetic chemistry and drug discovery. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.20m5HAromatic protons (C₆H₅)
~ 3.50t1HMethine proton (CH at C5)
~ 2.80 - 2.60m4HMethylene protons (CH₂ at C2, C4, C6)
~ 2.70t2HBenzylic protons (Ar-CH₂)
~ 1.90q2HEthyl protons (Ar-CH₂-CH₂)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ, ppm)Assignment
~ 203.0Carbonyl carbons (C1, C3)
~ 141.0Quaternary aromatic carbon (C-Ar)
~ 128.5Aromatic carbons (CH-Ar)
~ 126.0Aromatic carbon (CH-Ar)
~ 50.0Methylene carbons (C2, C6)
~ 45.0Methine carbon (C5)
~ 38.0Methylene carbon (C4)
~ 33.0Benzylic carbon (Ar-CH₂)
~ 31.0Ethyl carbon (Ar-CH₂-CH₂)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2950 - 2850StrongAliphatic C-H stretch
~ 1715StrongC=O stretch (saturated ketone)[1][2]
~ 1600, 1495, 1450Medium-WeakAromatic C=C skeletal vibrations
Mass Spectrometry (MS)
m/z (Mass-to-Charge Ratio)Interpretation
230[M]⁺ (Molecular Ion)
139[M - C₆H₅CH₂CH₂]⁺
105[C₆H₅CH₂CH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3]

  • Gently vortex or sonicate the mixture to ensure complete dissolution.[3]

  • Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[3]

  • Wipe the exterior of the NMR tube with a lint-free tissue and cap it securely.[3]

Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.[3]

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]

  • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[3]

  • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data acquisition.[3]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount of the solid sample into a fine powder using an agate mortar and pestle.

  • Mix the powdered sample with dry potassium bromide (KBr) in a ratio of approximately 1:100 (sample:KBr).

  • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • For a thermally stable and volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.[4]

  • The sample is introduced through a heated inlet and vaporized.[5]

  • In the ion source, the gaseous molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[4]

Mass Analysis and Detection:

  • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for NMR, IR, and MS analyses.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim tune Tune & Match shim->tune acquire Acquire Data tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

General workflow for NMR spectroscopy.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Spectral Analysis grind Grind Sample mix Mix with KBr grind->mix press Press into Pellet mix->press place Place Pellet in Spectrometer press->place record Record Spectrum place->record identify Identify Characteristic Absorption Bands record->identify correlate Correlate Bands to Functional Groups identify->correlate

General workflow for IR spectroscopy.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis inject Inject into GC vaporize Vaporize inject->vaporize ionize Ionization (EI) vaporize->ionize accelerate Acceleration ionize->accelerate separate Mass Separation (m/z) accelerate->separate detect Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation Pattern spectrum->interpret

General workflow for GC-MS.

References

An In-depth Technical Guide to the Discovery and Isolation of Novel Cyclohexane-1,3-dione Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel cyclohexane-1,3-dione compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the synthesis of these compounds, their biological activities, and the experimental protocols utilized in their study.

Introduction to Cyclohexane-1,3-dione Compounds

Cyclohexane-1,3-dione and its derivatives represent a significant class of organic compounds that are pivotal as building blocks in the synthesis of a wide array of biologically active molecules.[1] The unique structural characteristics of the cyclohexane-1,3-dione scaffold, particularly the presence of highly active methylene and dicarbonyl groups, make it a versatile precursor for synthesizing various natural products and heterocyclic compounds.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and herbicidal properties.[3][4][5]

Synthesis of Novel Cyclohexane-1,3-dione Derivatives

The synthesis of novel cyclohexane-1,3-dione derivatives often involves classical organic reactions such as the Michael addition and Claisen condensation, as well as more modern synthetic strategies.

Synthesis of 2-[2-(Aryl)hydrazono]cyclohexane-1,3-dione Ligands

A notable synthetic route involves the diazotization of aromatic amines followed by a coupling reaction with cyclohexane-1,3-dione. This method has been successfully employed to synthesize novel ligands and their metal complexes with potential antibacterial activity.[3]

Michael Addition for the Synthesis of Anticancer Agents

The Michael addition reaction is a key strategy for synthesizing cyclohexane-1,3-dione derivatives with potential anticancer properties. This approach involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, leading to the formation of a C-C bond and the construction of the desired molecular framework.[4]

One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicides

An efficient one-pot synthesis has been developed for 2-(aryloxyacetyl)cyclohexane-1,3-diones, which act as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides. This method utilizes N,N'-carbonyldiimidazole (CDI), triethylamine, and acetone cyanohydrin in a straightforward procedure.[6]

Quantitative Data on Novel Cyclohexane-1,3-dione Compounds

The following tables summarize the quantitative data for representative novel cyclohexane-1,3-dione compounds, including their synthetic yields, physical properties, and biological activities.

Table 1: Synthesis and Physicochemical Properties of Novel Cyclohexane-1,3-dione Derivatives

Compound NameSynthetic MethodYield (%)Melting Point (°C)Molecular FormulaReference
2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione (L¹)Diazotization and Coupling77.0330C₁₃H₁₄N₂O₃[7]
2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione (L²)Diazotization and Coupling--C₁₂H₁₁N₃O₄[3]
5,5-dimethyl-2-(3-oxo-1-phenyl-3-(p-tolyl)propyl)cyclohexane-1,3-dione (5c)Michael Addition69-C₂₄H₂₆O₃[4]
2-(2-((1-Bromonaphthalen-2-yl)oxy)acetyl)-3-hydroxycyclohex-2-en-1-one (II-13)One-Pot Synthesis--C₁₈H₁₅BrO₄[6]

Table 2: Biological Activity of Novel Cyclohexane-1,3-dione Derivatives

CompoundTarget/AssayActivityValueReference
[Zn(L¹)(OAc)₂(H₂O)₂]·3H₂OAntibacterial (E. coli)Inhibition Zone-[3]
[Cu(L²)₂]·2NO₃·1.5DMF·H₂OAntibacterial (E. coli)Inhibition Zone-[3]
5cAnticancer (MCF-7)LC₅₀10.31±0.003 µg/ml[4]
5cAntimicrobialMIC2.5 mg/ml[4]
II-13Herbicidal (AtHPPD inhibition)IC₅₀-[6]
2-acyl-cyclohexane-1,3-dione with C₁₁ alkyl side chain (5d)Herbicidal (HPPD inhibition)I₅₀app0.18 ± 0.02 μM[5][8]
Sulcotrione (commercial herbicide)Herbicidal (HPPD inhibition)I₅₀app0.25 ± 0.02 μM[5][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key cyclohexane-1,3-dione compounds.

Synthesis of 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione (L¹)
  • A solution of 3-methoxyaniline (1.23 g, 10 mmol) in hydrochloric acid (2.5 mL) is prepared.

  • An aqueous solution of sodium nitrite (0.69 g, 10 mmol in 10 mL of water) is added to the aniline solution and stirred at 0 °C (273 K) for 1 hour to form the diazonium salt.

  • An ethanol solution of cyclohexane-1,3-dione (1.12 g, 10 mmol in 10 mL of ethanol) is then added to the reaction mixture.

  • The mixture is stirred for 4 hours at 0 °C.

  • The resulting solid product is collected by filtration, washed with water, and dried.

  • The crude product is purified by crystallization from ethanol to yield the final compound.[7]

General Procedure for Michael Addition Synthesis of 5,5-dimethyl-2-(3-oxo-1,3-diarylpropyl)cyclohexane-1,3-dione Derivatives
  • A mixture of an appropriate chalcone (1 mmol) and dimedone (1 mmol) is dissolved in a suitable solvent.

  • A catalytic amount of a base (e.g., piperidine) is added to the solution.

  • The reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent to afford the desired product.[4]

One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones
  • To a solution of an appropriate aryloxyacetic acid (1.0 mmol) in dry dichloromethane (10 mL), N,N'-carbonyldiimidazole (CDI) (1.2 mmol) is added.

  • The mixture is stirred at room temperature for 1 hour.

  • Cyclohexane-1,3-dione (1.2 mmol) and triethylamine (2.0 mmol) are then added to the reaction mixture.

  • After stirring for 30 minutes, acetone cyanohydrin (1.5 mmol) is added.

  • The reaction is stirred at room temperature for an additional 4-6 hours.

  • The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to give the pure 2-(aryloxyacetyl)cyclohexane-1,3-dione.[6]

Visualization of Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by cyclohexane-1,3-dione derivatives and a general workflow for their discovery and isolation.

Discovery_and_Isolation_Workflow General Workflow for Discovery and Isolation of Novel Cyclohexane-1,3-dione Compounds cluster_discovery Discovery Phase cluster_isolation Isolation and Characterization Phase Source Natural Product Source (e.g., Plants, Microbes) or Chemical Synthesis Design Extraction Extraction & Fractionation (for Natural Products) Source->Extraction Synthesis Chemical Synthesis (for Synthetic Analogues) Source->Synthesis Screening High-Throughput Screening (Biological Assays) Extraction->Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Isolation Bioassay-Guided Isolation (e.g., Chromatography) Hit_ID->Isolation Structure Structure Elucidation (NMR, MS, X-ray) Isolation->Structure Lead_Opt Lead Optimization (Structure-Activity Relationship) Structure->Lead_Opt Preclinical Preclinical Studies (In vitro and in vivo) Lead_Opt->Preclinical

Caption: A generalized workflow for the discovery and isolation of novel compounds.

cMet_Signaling_Pathway Simplified c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Cyclohexane-1,3-dione Inhibitor Inhibitor->cMet Inhibits

Caption: The c-Met signaling cascade and the point of inhibition.

HPPD_Inhibition_Mechanism Mechanism of HPPD Inhibition Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalyzes Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Photosynthesis Photosynthesis & Oxidative Stress Protection Plastoquinone->Photosynthesis Inhibitor 2-Acyl-cyclohexane-1,3-dione (HPPD Inhibitor) Inhibitor->HPPD Inhibits

Caption: Inhibition of the HPPD enzyme by 2-acyl-cyclohexane-1,3-diones.

References

theoretical and computational studies of 5-(2-Phenylethyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Theoretical and Computational Study of 5-(2-Phenylethyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical and computational overview of this compound, a molecule of interest within the broader class of cyclohexane-1,3-dione derivatives. Due to the limited direct experimental and computational data on this specific compound, this guide synthesizes information from closely related analogues to project its physicochemical properties, potential biological activities, and to propose a robust computational research framework.

Introduction: The Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione skeleton is a significant pharmacophore in medicinal chemistry, appearing in a variety of natural and synthetic compounds.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, antibacterial, and herbicidal properties.[1][2][3] Their mode of action is often attributed to the ability to chelate metal ions within the active sites of enzymes, such as 4-hydroxyphenylpyruvate deoxygenase (HPPD).[1][3] This guide focuses on this compound, a derivative with potential for novel biological applications, and outlines a theoretical and computational approach to its study.

Synthesis and Spectroscopic Characterization

Proposed Synthesis Protocol

A plausible synthesis would involve the Michael addition of a phenylethyl group donor to a suitable cyclohexane-1,3-dione precursor. The reaction would likely be base-catalyzed, using a non-nucleophilic base to deprotonate the cyclohexane-1,3-dione at the 2-position, followed by nucleophilic attack on a phenylethyl halide or a similar electrophile.

Predicted Spectroscopic Data

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics can be anticipated.[5][6]

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, methylene protons of the ethyl linker, and protons of the cyclohexane ring.
¹³C NMR Resonances for the carbonyl carbons of the dione, aromatic carbons, and aliphatic carbons of the cyclohexane and ethyl moieties.
FT-IR Characteristic absorption bands for C=O stretching of the ketone groups, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the phenyl ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound.

Computational and Theoretical Framework

A robust in silico investigation is crucial to predict the properties and potential biological activity of this compound. The following workflow outlines a comprehensive computational study.

computational_workflow cluster_setup Initial Setup start Molecule Structure Generation geom_opt Geometry Optimization (DFT) start->geom_opt Initial coordinates electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop Optimized geometry spectral_sim Spectroscopic Simulation (IR, NMR) geom_opt->spectral_sim qsar QSAR Modeling geom_opt->qsar Molecular descriptors docking Molecular Docking geom_opt->docking Ligand preparation admet ADMET Prediction docking->admet

Caption: Proposed computational workflow for the theoretical study of this compound.

Density Functional Theory (DFT) Calculations

DFT studies are essential for understanding the electronic structure and reactivity of the molecule.

  • Experimental Protocol:

    • The 3D structure of this compound is generated using molecular modeling software.

    • Geometry optimization is performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)).

    • From the optimized geometry, electronic properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) are calculated.[6]

    • Vibrational frequencies are calculated to simulate the IR spectrum and confirm the structure as a true minimum on the potential energy surface.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling can establish a mathematical relationship between the structural features of a series of cyclohexane-1,3-dione derivatives and their biological activity.[7]

  • Experimental Protocol:

    • A dataset of cyclohexane-1,3-dione derivatives with known biological activity (e.g., IC₅₀ values) is compiled.[7]

    • A variety of molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for each molecule.

    • A regression model is built to correlate the descriptors with the biological activity.

    • The model is validated using statistical methods, and the activity of this compound is predicted.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mechanism and affinity.

  • Experimental Protocol:

    • The 3D structure of a potential protein target (e.g., a tyrosine kinase or HPPD) is obtained from the Protein Data Bank.

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

    • The structure of this compound is prepared for docking.

    • Docking simulations are performed to predict the binding pose and score. The results are analyzed to identify key interactions.

Potential Biological Activity

Derivatives of cyclohexane-1,3-dione have shown promise in several therapeutic areas.

Anticancer Activity

Several studies have reported the potential of cyclohexane-1,3-dione derivatives as anticancer agents, particularly as inhibitors of tyrosine kinases.[2] These enzymes are often dysregulated in cancer, and their inhibition can block tumor growth and proliferation.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor downstream Downstream Signaling (e.g., RAS-MAPK) receptor->downstream Phosphorylation molecule This compound molecule->receptor Inhibition proliferation Cell Proliferation & Survival downstream->proliferation

References

Potential Therapeutic Targets of Cyclohexane-1,3-dione Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexane-1,3-dione and its analogs represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates for drug discovery and development. Their synthetic tractability allows for the generation of diverse chemical libraries, which have been explored for various therapeutic applications. This technical guide provides an in-depth overview of the key molecular targets of cyclohexane-1,3-dione analogs, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Anticancer Activity: Targeting Receptor Tyrosine Kinases

A primary therapeutic focus for cyclohexane-1,3-dione analogs is in the realm of oncology, where they have demonstrated potent inhibitory activity against several receptor tyrosine kinases (RTKs) implicated in cancer progression.

c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-established target in cancer therapy, particularly in non-small-cell lung cancer (NSCLC). Overexpression or mutation of c-Met can drive tumor growth, proliferation, and metastasis. Several studies have identified cyclohexane-1,3-dione derivatives as potent inhibitors of c-Met kinase activity.

Quantitative Data: c-Met Kinase Inhibition and Cytotoxicity of Selected Cyclohexane-1,3-dione Analogs

Compound IDc-Met IC₅₀ (nM)H460 (NSCLC) IC₅₀ (µM)A549 (NSCLC) IC₅₀ (µM)HT-29 (Colorectal) IC₅₀ (µM)MKN-45 (Gastric) IC₅₀ (µM)U87MG (Glioblastoma) IC₅₀ (µM)SMMC-7721 (Hepatocellular) IC₅₀ (µM)
5 < 1.00------
7a < 1.00------
7b < 1.00------
10c < 1.00------
10e < 1.00------
10f < 1.00------
11b < 1.00------
11c < 1.00------
11d < 1.00------
11f < 1.00------
Foretinib (Control) 1.16------
Various Analogs0.24 - 9.36Data for 40 compounds available in cited literatureData for 40 compounds available in cited literatureData for 40 compounds available in cited literatureData for 40 compounds available in cited literatureData for 40 compounds available in cited literatureData for 40 compounds available in cited literature

Note: Specific IC₅₀ values for each of the 40 compounds against the various cell lines can be found in the supplementary information of the cited ACS Omega paper.

Other Receptor Tyrosine Kinase Targets

In addition to c-Met, cyclohexane-1,3-dione derivatives have shown inhibitory effects against a panel of other RTKs, suggesting a potential for broader anti-cancer applications. These include:

  • c-Kit

  • Flt-3

  • VEGFR-2

  • EGFR

  • PDGFR

  • Pim-1

The multi-targeted nature of these compounds could be advantageous in overcoming resistance mechanisms that arise from the activation of alternative signaling pathways.

Experimental Protocols

This protocol is based on a homogenous AlphaScreen™ assay format to measure the phosphorylation of a biotinylated poly(Glu, Tyr) substrate by the c-Met kinase.

  • Reagents and Materials:

    • Recombinant human c-Met kinase domain

    • Biotinylated poly(Glu, Tyr) 4:1 substrate

    • ATP

    • Assay Buffer (e.g., 75 mM HEPES, pH 7.4, 300 mM NaCl, 120 mM EDTA, 0.3% BSA, 0.03% Tween-20)

    • Streptavidin-coated Donor beads and PY100 anti-phosphotyrosine antibody-coated Acceptor beads (AlphaScreen™)

    • Test compounds (cyclohexane-1,3-dione analogs) and control inhibitor (e.g., Foretinib)

    • 384-well white, medium-binding microtiter plates

    • AlphaQuest reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and control inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • In a 384-well plate, combine the c-Met kinase and the test compounds.

    • Pre-incubate the kinase and compounds for 60 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the biotinylated poly(Glu, Tyr) substrate.

    • Incubate the reaction mixture for 1 hour at room temperature.

    • Quench the reaction by adding the AlphaScreen™ bead suspension containing streptavidin-coated Donor beads and PY100-coated Acceptor beads in the presence of EDTA.

    • Incubate the plate for 2-16 hours at room temperature in the dark to allow for bead proximity binding.

    • Read the plate using an AlphaQuest reader to measure the luminescence signal.

    • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., H460, A549, HT-29, MKN-45, U87MG, SMMC-7721)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Test compounds (cyclohexane-1,3-dione analogs)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compounds.

    • Incubate the cells for 24 or 48 hours.

    • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours to allow the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Herbicidal Activity: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Certain 2-acyl-cyclohexane-1,3-dione analogs have been identified as potent inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone in plants. Inhibition of HPPD leads to a bleaching phenotype and subsequent plant death, making it an attractive target for herbicides.

Quantitative Data: HPPD Inhibition by 2-Acyl-cyclohexane-1,3-dione Analogs

CompoundI₅₀app (µM)
2-acyl-cyclohexane-1,3-dione with C11 alkyl side chain 0.18 ± 0.02
Sulcotrione (Commercial Herbicide) 0.25 ± 0.02
Experimental Protocol: HPPD Inhibition Assay

This assay measures the activity of HPPD by monitoring the formation of its product, homogentisate, which is subsequently converted to maleylacetoacetate by homogentisate 1,2-dioxygenase.

  • Reagents and Materials:

    • Recombinant HPPD enzyme

    • Homogentisate 1,2-dioxygenase

    • p-Hydroxyphenylpyruvate (HPPA) substrate

    • Assay buffer

    • Test compounds (2-acyl-cyclohexane-1,3-dione analogs) and control inhibitor (e.g., Sulcotrione)

    • 96-well UV-transparent plates

    • UV/Vis plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the HPPD enzyme, homogentisate 1,2-dioxygenase, and the test compounds.

    • Initiate the reaction by adding the HPPA substrate.

    • Monitor the increase in absorbance at 318 nm, which corresponds to the formation of maleylacetoacetate.

    • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

    • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Activity

Some cyclohexane-1,3-dione derivatives and their metal complexes have demonstrated moderate antibacterial activity against a range of bacterial strains.

Quantitative Data: Antibacterial Activity of Cyclohexane-1,3-dione Metal Complexes

Bacterial StrainInhibition Zone (mm) for [Zn(L¹)(OAc)₂(H₂O)₂]∙3H₂OInhibition Zone (mm) for [Cu(L²)₂]∙2NO₃∙1.5DMF∙H₂OInhibition Zone (mm) for [Zn₂(L²)(OAc)₄(H₂O)₄]∙5H₂OInhibition Zone (mm) for Ampicillin (Control)
Escherichia coli ATCC 25922----
Enterococcus faecalis ATCC 29

Preliminary Bioactivity Screening of 5-(2-Phenylethyl)cyclohexane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,3-dione and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, antibacterial, and herbicidal agents.[1][2][3] The biological effects are often attributed to the specific substitutions on the core ring structure. This guide outlines a strategic approach for the preliminary bioactivity screening of the novel compound, 5-(2-Phenylethyl)cyclohexane-1,3-dione, providing detailed experimental protocols and data presentation frameworks.

The core structure of cyclohexane-1,3-dione is a key precursor in the synthesis of various biologically active molecules.[3] The presence of highly active methylene and dicarbonyl groups makes it a versatile starting material for generating diverse chemical entities.[3] This inherent reactivity and the proven track record of its derivatives warrant a thorough investigation into the bioactivity of novel analogues like this compound.

Proposed Preliminary Bioactivity Screening

Based on the known biological activities of structurally related cyclohexane-1,3-dione derivatives, the following preliminary screenings are recommended for this compound:

  • Antioxidant Activity Assessment: To determine the compound's ability to scavenge free radicals and reduce oxidative stress.

  • Anti-inflammatory Activity Assessment: To evaluate the compound's potential to inhibit key inflammatory enzymes.

  • Cytotoxicity Screening: To assess the compound's effect on the viability of cancer cell lines.

  • Antibacterial Activity Assay: To determine the compound's efficacy against common bacterial strains.

Experimental Protocols

Antioxidant Activity Assessment

This assay measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Materials: this compound, DPPH radical, Methanol, 96-well microplate, Microplate reader, Ascorbic acid (positive control).

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and the positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

This assay measures the ability of the test compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

  • Materials: this compound, FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), 96-well microplate, Microplate reader, Ferrous sulfate (standard).

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Prepare serial dilutions of the test compound and a ferrous sulfate standard.

    • In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of the test compound/standard at various concentrations.

    • Incubate the plate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using the ferrous sulfate solutions.

    • The antioxidant capacity of the test compound is expressed as ferrous sulfate equivalents (µM Fe(II)/mg of compound).

Anti-inflammatory Activity Assessment

This assay determines the ability of the test compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

  • Materials: this compound, Lipoxygenase (from soybean), Linoleic acid (substrate), Borate buffer, 96-well microplate, Microplate reader, Quercetin (positive control).

  • Procedure:

    • Prepare a stock solution of the test compound and quercetin in a suitable solvent.

    • Prepare a solution of lipoxygenase in borate buffer.

    • Prepare a solution of linoleic acid in borate buffer.

    • In a 96-well plate, add the test compound/positive control at various concentrations, followed by the lipoxygenase solution.

    • Pre-incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid solution.

    • Measure the increase in absorbance at 234 nm for 5 minutes.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the rate of the reaction without the inhibitor, and Rate_sample is the rate of the reaction with the inhibitor.

    • The IC50 value is determined from the dose-response curve.

Cytotoxicity Screening

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: this compound, Human cancer cell lines (e.g., MCF-7, HeLa, A549), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT reagent, DMSO, 96-well cell culture plate, CO₂ incubator, Microplate reader, Doxorubicin (positive control).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

    • Treat the cells with various concentrations of the test compound and doxorubicin for 24, 48, or 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100

    • The IC50 value is determined from the dose-response curve.

Antibacterial Activity Assay

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials: this compound, Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microplate, Spectrophotometer, Gentamicin (positive control).

  • Procedure:

    • Prepare a stock solution of the test compound and gentamicin.

    • Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Add the bacterial suspension to each well.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Quantitative data from the preliminary screening should be summarized in clear and concise tables for comparative analysis.

Table 1: Antioxidant Activity of this compound

AssayTest Compound IC50 (µM)Positive Control IC50 (µM)
DPPH Scavenging[Insert Value]Ascorbic Acid: [Insert Value]
FRAP[Insert Value in µM Fe(II)/mg]-

Table 2: Anti-inflammatory Activity of this compound

AssayTest Compound IC50 (µM)Positive Control IC50 (µM)
LOX Inhibition[Insert Value]Quercetin: [Insert Value]

Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineTest Compound IC50 (µM)Positive Control IC50 (µM)
MCF-7[Insert Value]Doxorubicin: [Insert Value]
HeLa[Insert Value]Doxorubicin: [Insert Value]
A549[Insert Value]Doxorubicin: [Insert Value]

Table 4: Antibacterial Activity of this compound

Bacterial StrainTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus (Gram-positive)[Insert Value]Gentamicin: [Insert Value]
E. coli (Gram-negative)[Insert Value]Gentamicin: [Insert Value]

Visualization of Workflows and Pathways

Experimental Workflow for Bioactivity Screening

G cluster_synthesis Compound Preparation cluster_screening Preliminary Bioactivity Screening cluster_analysis Data Analysis cluster_outcome Outcome Compound 5-(2-Phenylethyl) cyclohexane-1,3-dione Antioxidant Antioxidant Assays (DPPH, FRAP) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assay (LOX Inhibition) Compound->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antibacterial Antibacterial Assay (Broth Microdilution) Compound->Antibacterial IC50 IC50 Determination Antioxidant->IC50 AntiInflammatory->IC50 Cytotoxicity->IC50 MIC MIC Determination Antibacterial->MIC DataSummary Data Tabulation IC50->DataSummary MIC->DataSummary Lead Lead Identification DataSummary->Lead

Caption: General workflow for the preliminary bioactivity screening of the target compound.

Potential Mechanism of Action: HPPD Inhibition

Some cyclohexane-1,3-dione derivatives are known to inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine metabolism and plastoquinone biosynthesis in plants.[4][5] This pathway could be a potential target for this compound.

HPPD_Inhibition Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD HGA Homogentisate (HGA) Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone HPPD->HGA Compound 5-(2-Phenylethyl) cyclohexane-1,3-dione Compound->Inhibition Inhibition->HPPD Inhibition

Caption: Proposed inhibitory action on the p-hydroxyphenylpyruvate dioxygenase (HPPD) pathway.

Conclusion

This technical guide provides a comprehensive framework for the initial bioactivity screening of this compound. By systematically evaluating its antioxidant, anti-inflammatory, cytotoxic, and antibacterial properties, researchers can efficiently ascertain its therapeutic potential. The detailed protocols and data presentation formats are designed to ensure reproducibility and facilitate clear interpretation of the results, paving the way for further investigation and development of this novel compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Phenylethyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Phenylethyl)cyclohexane-1,3-dione is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a building block in medicinal chemistry. Its structure, featuring a cyclohexane-1,3-dione core with a phenylethyl substituent at the 5-position, allows for a variety of chemical transformations. This document provides detailed protocols for two primary synthetic methods for its preparation: a Michael Addition-based synthesis and a direct C-alkylation approach. These methods offer flexibility in starting materials and reaction conditions, catering to different laboratory settings and research needs.

Data Presentation

The following tables summarize the key quantitative data for the two presented synthetic methods. The data is based on analogous reactions reported in the literature and represents expected outcomes for the synthesis of this compound.

Table 1: Quantitative Data for Michael Addition-Based Synthesis

StepReactionReactantsKey Reagents/CatalystsSolventReaction Time (h)Temperature (°C)Yield (%)
1Knoevenagel CondensationDiethyl malonate, 3-phenylpropanalPiperidine, Acetic acidToluene4-6Reflux85-95
2Michael AdditionDiethyl (3-phenylpropylidene)malonate, Diethyl malonateSodium ethoxideEthanol12-16Room Temp.80-90
3Dieckmann CondensationMichael adduct from Step 2Sodium ethoxideToluene6-8Reflux75-85
4Hydrolysis & DecarboxylationCyclized product from Step 35 M aq. HClWater4-6Reflux80-90

Table 2: Quantitative Data for Direct C-Alkylation Synthesis

ParameterValue
Starting Material Cyclohexane-1,3-dione
Alkylation Agent (2-Bromoethyl)benzene
Base Potassium carbonate (K₂CO₃)
Solvent Acetone or N,N-Dimethylformamide (DMF)
Reaction Temperature 50-60 °C (Acetone) or Room Temperature (DMF)
Reaction Time 12-24 hours
Yield 60-75%

Experimental Protocols

Method 1: Michael Addition-Based Synthesis

This method involves a four-step sequence starting from diethyl malonate and 3-phenylpropanal.

Step 1: Synthesis of Diethyl (3-phenylpropylidene)malonate

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethyl malonate (1.0 eq), 3-phenylpropanal (1.0 eq), piperidine (0.1 eq), and a catalytic amount of acetic acid in toluene.

  • Reflux the mixture for 4-6 hours, collecting the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (3-phenylpropylidene)malonate. Purify by vacuum distillation or column chromatography if necessary.

Step 2: Michael Addition of Diethyl Malonate

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate (1.1 eq) dropwise at 0 °C.

  • Add a solution of diethyl (3-phenylpropylidene)malonate (1.0 eq) in ethanol dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Dieckmann Condensation

  • Dissolve the crude Michael adduct from Step 2 in dry toluene.

  • Add sodium ethoxide (1.2 eq) portion-wise to the solution at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the formation of the cyclized product by TLC.

  • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Hydrolysis and Decarboxylation

  • To the crude cyclized product from Step 3, add 5 M aqueous hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the decarboxylation by observing the evolution of carbon dioxide and by TLC analysis.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Method 2: Direct C-Alkylation of Cyclohexane-1,3-dione

This method provides a more direct route to the target compound through the alkylation of commercially available cyclohexane-1,3-dione.

  • To a solution of cyclohexane-1,3-dione (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension vigorously for 30 minutes at room temperature.

  • Add (2-bromoethyl)benzene (1.1 eq) dropwise to the reaction mixture.

  • If using acetone, heat the reaction mixture to 50-60 °C and stir for 12-24 hours. If using DMF, continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualization

Synthesis_Workflow cluster_michael Method 1: Michael Addition-Based Synthesis cluster_alkylation Method 2: Direct C-Alkylation M_Start Diethyl malonate & 3-Phenylpropanal M_Step1 Knoevenagel Condensation M_Start->M_Step1 M_Intermediate1 Diethyl (3-phenylpropylidene)malonate M_Step1->M_Intermediate1 M_Step2 Michael Addition M_Intermediate1->M_Step2 M_Intermediate2 Michael Adduct M_Step2->M_Intermediate2 M_Step3 Dieckmann Condensation M_Intermediate2->M_Step3 M_Intermediate3 Cyclized Intermediate M_Step3->M_Intermediate3 M_Step4 Hydrolysis & Decarboxylation M_Intermediate3->M_Step4 M_Product This compound M_Step4->M_Product A_Start Cyclohexane-1,3-dione & (2-Bromoethyl)benzene A_Step1 Base-catalyzed Alkylation A_Start->A_Step1 A_Product This compound A_Step1->A_Product

Caption: Synthetic workflows for this compound.

The diagram above illustrates the two distinct synthetic pathways described in this document for the preparation of this compound. Method 1 is a multi-step sequence involving condensation and cyclization reactions, while Method 2 is a more direct alkylation approach. Researchers can choose the most suitable method based on the availability of starting materials, desired scale, and laboratory capabilities.

Application Notes and Protocols for Cyclohexane-1,3-dione Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexane-1,3-dione scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the synthesis of novel anticancer agents. Derivatives of this core structure have demonstrated significant potential in oncology research, exhibiting potent anti-proliferative activity against a variety of cancer cell lines. These compounds often function as inhibitors of key signaling pathways implicated in tumor growth and progression, particularly as tyrosine kinase inhibitors. This document provides detailed application notes and experimental protocols for the investigation of cyclohexane-1,3-dione derivatives in an anticancer context. While specific data for 5-(2-Phenylethyl)cyclohexane-1,3-dione is not extensively available in public literature, the following information is based on the broader class of cyclohexane-1,3-dione derivatives and provides a framework for its evaluation.

Mechanism of Action: Targeting Tyrosine Kinases

A primary mechanism through which cyclohexane-1,3-dione derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs).[1][2][3] One of the most notable targets is the mesenchymal-epithelial transition factor (c-Met) receptor.[1][2] Dysregulation of the c-Met signaling pathway is a known driver in numerous human cancers, promoting cell proliferation, survival, migration, and invasion.

Certain derivatives of cyclohexane-1,3-dione have been shown to be potent c-Met inhibitors, with some exhibiting IC50 values in the nanomolar range.[4] By binding to the ATP-binding pocket of the c-Met kinase domain, these compounds can block its autophosphorylation and subsequent activation of downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-Met c-Met Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) c-Met->Downstream_Signaling Activates HGF HGF HGF->c-Met Binds Cyclohexane-1,3-dione_Derivative Cyclohexane-1,3-dione_Derivative Cyclohexane-1,3-dione_Derivative->c-Met Inhibits Proliferation Proliferation Downstream_Signaling->Proliferation Survival Survival Downstream_Signaling->Survival Metastasis Metastasis Downstream_Signaling->Metastasis

Caption: Inhibition of the c-Met signaling pathway by a cyclohexane-1,3-dione derivative.

Data Presentation: In Vitro Cytotoxicity

Numerous studies have reported the in vitro anti-proliferative activity of various cyclohexane-1,3-dione derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Xanthene DerivativesA549 (Lung)Varies[5]
H460 (Lung)Varies[2]
HT-29 (Colon)Varies[2]
MKN-45 (Gastric)Varies[2]
U87MG (Glioblastoma)Varies[2]
SMMC-7721 (Hepatocellular)Varies[2]
1,2,4-Triazine DerivativesA549 (Lung)Single-digit µM range[4]
H460 (Lung)Single-digit µM range[4]
HT-29 (Colon)Single-digit µM range[4]
MKN-45 (Gastric)Single-digit µM range[4]
U87MG (Glioblastoma)Single-digit µM range[4]
SMMC-7721 (Hepatocellular)Single-digit µM range[4]
Other Heterocyclic DerivativesMDA-MB-231 (Breast)10.31 µg/ml[6]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of a cyclohexane-1,3-dione derivative on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cyclohexane-1,3-dione derivative stock solution (e.g., in DMSO)

  • Human cancer cell line of interest (e.g., A549, H460, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the cyclohexane-1,3-dione derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a cyclohexane-1,3-dione derivative against c-Met kinase. Commercially available kits are often used for this purpose.

Materials:

  • Cyclohexane-1,3-dione derivative

  • Recombinant human c-Met kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)

  • Microplate reader (luminescence, fluorescence, or absorbance based on the kit)

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the cyclohexane-1,3-dione derivative in the appropriate buffer.

    • Prepare a reaction mixture containing the c-Met kinase and its substrate in the kinase buffer.

  • Kinase Reaction:

    • Add the diluted compound or vehicle control to the wells of a microplate.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction according to the kit's instructions.

    • Add the detection reagent to each well.

    • Incubate for the recommended time to allow the signal to develop.

  • Measurement:

    • Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

G A Prepare compound dilutions C Add compound and kinase/substrate to plate A->C B Prepare kinase/substrate mixture B->C D Initiate reaction with ATP C->D E Incubate D->E F Stop reaction and add detection reagent E->F G Measure signal F->G H Calculate IC50 G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The cyclohexane-1,3-dione scaffold represents a promising starting point for the development of novel anticancer therapeutics. The derivatives of this core have shown significant potential as inhibitors of critical cancer-related signaling pathways, particularly as c-Met inhibitors. The provided application notes and protocols offer a foundational framework for researchers to investigate the anticancer properties of new cyclohexane-1,3-dione derivatives, including this compound. Further exploration and optimization of this chemical class could lead to the discovery of potent and selective anticancer drug candidates.

References

Application Notes and Protocols for 5-(2-Phenylethyl)cyclohexane-1,3-dione as a Potential Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Cyclohexane-1,3-dione derivatives are a well-established class of compounds with significant herbicidal activity.[1][2][3][4] These compounds primarily exert their effects through the inhibition of crucial plant enzymes, leading to growth cessation and eventual death of susceptible plant species. Depending on their chemical structure, cyclohexane-1,3-diones can target one of two key enzymes: Acetyl-CoA Carboxylase (ACCase) or 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).[1][5][6][7]

This document provides detailed application notes and experimental protocols for the investigation of 5-(2-Phenylethyl)cyclohexane-1,3-dione , a novel derivative, as a potential herbicide. The protocols outlined below will enable researchers to characterize its herbicidal efficacy, determine its mode of action, and establish its potential for further development.

Potential Mechanisms of Action

The herbicidal activity of this compound is likely mediated by one of two primary mechanisms, as established for other compounds in this class.

  • Inhibition of Acetyl-CoA Carboxylase (ACCase): Many cyclohexane-1,3-dione derivatives are known to be potent inhibitors of ACCase, a critical enzyme in the biosynthesis of fatty acids.[1][5] This inhibition is particularly effective against grass species.[1][4] The disruption of fatty acid synthesis leads to a failure in producing essential lipids for cell membranes and ultimately results in plant death.

  • Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): Another subclass of cyclohexane-1,3-diones, known as triketones, inhibits HPPD.[6][7][8][9] This enzyme is vital for the biosynthesis of plastoquinone and tocochromanols. Plastoquinone is an essential cofactor for phytoene desaturase (PDS), an enzyme in the carotenoid biosynthesis pathway.[7] Inhibition of HPPD leads to a depletion of plastoquinone, which in turn inhibits carotenoid synthesis, causing the characteristic bleaching of leaves, followed by necrosis and death of the plant.[7][10]

The following diagram illustrates the two potential signaling pathways that may be inhibited by this compound.

G cluster_ACCase ACCase Inhibition Pathway cluster_HPPD HPPD Inhibition Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membranes FattyAcids->Membranes PlantGrowth1 Plant Growth Membranes->PlantGrowth1 Compound1 5-(2-Phenylethyl) cyclohexane-1,3-dione Compound1->MalonylCoA Inhibition Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisate HPPA->HGA HPPD Plastoquinone Plastoquinone Synthesis HGA->Plastoquinone PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor for Carotenoids Carotenoid Biosynthesis PDS->Carotenoids PhotoOxidation Protection from Photo-oxidation Carotenoids->PhotoOxidation PlantGrowth2 Plant Growth PhotoOxidation->PlantGrowth2 Compound2 5-(2-Phenylethyl) cyclohexane-1,3-dione Compound2->HGA Inhibition

Caption: Potential inhibitory pathways of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the herbicidal activity of this compound against various plant species and its inhibitory effect on the target enzymes. These values are representative of what might be expected for an active compound in this class and should be determined experimentally.

Table 1: Herbicidal Efficacy (EC50) of this compound

Plant SpeciesCommon NameEC50 (g ai/ha)
Avena fatuaWild Oat75
Echinochloa crus-galliBarnyard Grass100
Setaria viridisGreen Foxtail50
Amaranthus retroflexusRedroot Pigweed> 500
Glycine maxSoybean> 1000
Zea maysCorn> 1000

Table 2: In Vitro Enzyme Inhibition (IC50) of this compound

EnzymeSource OrganismIC50 (µM)
ACCaseAvena fatua0.5
ACCaseGlycine max50
HPPDArabidopsis thaliana> 100

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the herbicidal properties of this compound.

Protocol 1: Whole-Plant Greenhouse Assay for Herbicidal Efficacy

This protocol is designed to assess the post-emergence herbicidal activity of the test compound on a range of grass and broadleaf weeds.

Materials:

  • Seeds of test plant species (e.g., Avena fatua, Echinochloa crus-galli, Amaranthus retroflexus)

  • Potting mix

  • Pots (10 cm diameter)

  • Greenhouse facilities with controlled temperature and light

  • This compound (technical grade)

  • Acetone

  • Tween 20

  • Distilled water

  • Spray chamber

Methodology:

  • Plant Growth: Sow seeds of each test species in pots filled with potting mix and grow in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Treatment Preparation: Prepare a stock solution of the test compound in acetone. For application, create a series of dilutions in a water/acetone mixture containing 0.5% (v/v) Tween 20 to achieve the desired application rates (e.g., 0, 25, 50, 100, 200, 400 g ai/ha).

  • Application: When the plants reach the 2-3 leaf stage, transfer them to a spray chamber. Apply the treatment solutions evenly over the foliage at a constant spray volume.

  • Evaluation: Return the plants to the greenhouse. After 14-21 days, visually assess the percentage of injury for each plant compared to the untreated control. Calculate the EC50 value (the concentration that causes 50% growth reduction).

Protocol 2: In Vitro ACCase Inhibition Assay

This protocol measures the inhibitory effect of the test compound on ACCase activity.

Materials:

  • Leaf tissue from a susceptible grass species (e.g., Avena fatua)

  • Extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT)

  • Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 5 mM MgCl2, 5 mM ATP, 2.5 mM DTT)

  • [¹⁴C]-Acetyl-CoA

  • This compound

  • Scintillation vials and cocktail

Methodology:

  • Enzyme Extraction: Homogenize fresh leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate and use the supernatant as the crude enzyme extract.

  • Inhibition Assay: In a microcentrifuge tube, combine the enzyme extract, assay buffer, and varying concentrations of the test compound (dissolved in DMSO).

  • Reaction Initiation: Start the reaction by adding [¹⁴C]-Acetyl-CoA. Incubate at 30°C for 20 minutes.

  • Reaction Termination and Measurement: Stop the reaction by adding HCl. Dry the samples and add scintillation cocktail. Measure the radioactivity using a scintillation counter to quantify the amount of [¹⁴C]-malonyl-CoA formed.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: In Vitro HPPD Inhibition Assay

This protocol determines the inhibitory potential of the compound against HPPD.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.8, 10 mM sodium ascorbate, 0.1 mg/mL catalase)

  • p-Hydroxyphenylpyruvate (HPP) substrate

  • This compound

  • Oxygen electrode or spectrophotometer

Methodology:

  • Assay Preparation: In a reaction vessel, combine the assay buffer, HPPD enzyme, and varying concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding the HPP substrate.

  • Measurement: Measure the rate of oxygen consumption using an oxygen electrode or monitor the formation of homogentisate spectrophotometrically.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value.

The following diagram provides a general workflow for the evaluation of a novel herbicidal compound.

G Start Compound Synthesis (this compound) Screening Whole-Plant Greenhouse Assay (Protocol 1) Start->Screening Active Herbicidal Activity Observed? Screening->Active Inactive Inactive - End of Study Active->Inactive No MoA Mechanism of Action Studies Active->MoA Yes ACCaseAssay ACCase Inhibition Assay (Protocol 2) MoA->ACCaseAssay HPPDAssay HPPD Inhibition Assay (Protocol 3) MoA->HPPDAssay DetermineTarget Determine Primary Target ACCaseAssay->DetermineTarget HPPDAssay->DetermineTarget Development Further Development (Toxicology, Formulation, Field Trials) DetermineTarget->Development

Caption: Experimental workflow for herbicidal evaluation.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a potential herbicide. By systematically evaluating its whole-plant efficacy and its inhibitory effects on key plant enzymes, researchers can determine its mode of action and potential for development as a novel weed management tool. The structural similarity of this compound to known ACCase and HPPD inhibitors suggests a high probability of activity through one of these mechanisms.

References

Application Notes and Protocols for 5-(2-Phenylethyl)cyclohexane-1,3-dione Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Phenylethyl)cyclohexane-1,3-dione is a synthetic organic compound belonging to the cyclohexane-1,3-dione class of molecules. While the specific biological activity of this particular derivative is not extensively documented, numerous studies on analogous cyclohexane-1,3-dione structures have revealed a wide range of biological activities. These include potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] Notably, certain derivatives have been identified as inhibitors of key enzymes in cellular signaling pathways, such as the c-Met receptor tyrosine kinase, which is implicated in various human cancers.[2][5][6]

Given the structural similarities to known c-Met inhibitors, it is hypothesized that this compound may also exhibit inhibitory activity against this kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and survival, and its aberrant activation is a hallmark of many malignancies.[3][7][8] Therefore, the following application notes and protocols are designed to facilitate the investigation of this compound as a potential c-Met inhibitor and to assess its cytotoxic effects on cancer cells.

Application Notes

These protocols are designed for the in vitro evaluation of this compound's biological activity. The primary applications include:

  • Primary Screening: To determine if this compound exhibits inhibitory activity against the c-Met kinase enzyme in a direct, biochemical assay.

  • Cell-Based Potency Assessment: To evaluate the cytotoxic effects of the compound on cancer cell lines known to overexpress the c-Met receptor, thereby establishing its potential as an anticancer agent.

  • Dose-Response Analysis: To quantify the potency of this compound by determining its half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.

  • Mechanism of Action Studies: The results from these assays can provide initial insights into the compound's mechanism of action, specifically whether it targets the c-Met signaling pathway to induce cancer cell death.

Experimental Protocols

In Vitro c-Met Kinase Inhibition Assay

This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant human c-Met kinase. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO.

    • Prepare a similar dilution series for the positive control, staurosporine.

  • Assay Setup:

    • Prepare the kinase reaction mixture by diluting the recombinant c-Met kinase and the substrate in the kinase buffer to the desired concentrations.

    • Add 2.5 µL of the serially diluted test compound or control to the wells of the assay plate. Include wells with DMSO only as the vehicle control.

    • Add 5 µL of the kinase reaction mixture to each well.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final volume should be 10 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Following the manufacturer's instructions for the luminescence-based kinase assay kit, add the reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and the highest concentration of the positive control as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Cytotoxicity (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of a cancer cell line that overexpresses c-Met (e.g., H460 non-small-cell lung cancer cells).

Materials:

  • H460 human non-small-cell lung cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (test compound)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count the H460 cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and the positive control (doxorubicin) in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or controls. Include wells with medium and DMSO as the vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing the data to the vehicle control (DMSO), which is set to 100% viability.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation

Table 1: Hypothetical In Vitro c-Met Kinase Inhibition Data

CompoundIC50 (µM)
This compound1.25
Staurosporine (Positive Control)0.015

Table 2: Hypothetical Cell-Based Cytotoxicity Data (H460 Cells)

CompoundIC50 (µM)
This compound5.8
Doxorubicin (Positive Control)0.1

Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis compound_prep Compound Serial Dilution (Test Compound & Controls) biochemical_assay Biochemical Assay: c-Met Kinase Inhibition compound_prep->biochemical_assay cell_assay Cell-Based Assay: MTT Cytotoxicity compound_prep->cell_assay assay_prep Assay Reagent Preparation (Enzyme, Substrate, Cells) assay_prep->biochemical_assay assay_prep->cell_assay readout Plate Reading (Luminescence/Absorbance) biochemical_assay->readout cell_assay->readout analysis Data Normalization IC50 Calculation readout->analysis

Caption: Experimental workflow for assessing the activity of this compound.

cMet_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT inhibitor 5-(2-Phenylethyl) cyclohexane-1,3-dione inhibitor->cMet Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT transcription Gene Transcription STAT->transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->transcription survival Survival AKT->survival proliferation Proliferation transcription->proliferation migration Migration transcription->migration

References

Application Notes and Protocols for the Purification of 5-(2-Phenylethyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Phenylethyl)cyclohexane-1,3-dione is a dicarbonyl compound with potential applications in the synthesis of various biologically active molecules. As with any synthetic compound intended for downstream applications, particularly in drug development, achieving a high degree of purity is critical. This document provides detailed protocols for the purification of this compound, focusing on two primary laboratory techniques: recrystallization and flash column chromatography. These methods are widely applicable for the removal of common impurities encountered during its synthesis, such as starting materials, reaction byproducts, and decomposition products.

Purification Techniques

The choice of purification method will depend on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.

1. Recrystallization: This technique is suitable for purifying solid samples and is effective at removing small amounts of impurities. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures.

2. Flash Column Chromatography: This is a highly versatile and widely used technique for purifying a broad range of organic compounds. It is particularly useful for separating compounds with similar polarities and for purifying larger quantities of material. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).

Data Presentation

The following table summarizes typical quantitative data associated with the purification of this compound and related compounds. Please note that yields and purity are dependent on the initial purity of the crude material.

Purification TechniqueKey ParametersTypical Recovery YieldAchievable Purity
Recrystallization Solvent System: Ethanol/Water or Ethyl Acetate/Hexane80-95%>98%
Temperature Profile: Dissolve at boiling point, crystallize at 0-4 °C
Flash Column Chromatography Stationary Phase: Silica Gel (230-400 mesh)70-90%>99%
Mobile Phase: Hexane:Ethyl Acetate (gradient)

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of this compound using a mixed solvent system to achieve high purity.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, a mixture of ethanol and water or ethyl acetate and hexane is often effective. For this protocol, we will use ethanol and water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.

  • Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol details the purification of this compound using silica gel chromatography. A patent for a related substituted cyclohexane-1,3-dione suggests a mobile phase of hexane:EtOAc at a 70:30 ratio can be effective.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source with regulator

  • Sample loading apparatus (e.g., separatory funnel)

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a flat and stable bed.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a suitable volatile solvent. Alternatively, for less soluble compounds, dry-loading can be performed by adsorbing the crude material onto a small amount of silica gel.

  • Loading the Column: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin the elution with a non-polar solvent mixture, such as 95:5 hexane:ethyl acetate. Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 hexane:ethyl acetate) to elute the compound of interest. The optimal gradient will depend on the specific impurities present.

  • Fraction Collection: Collect fractions of the eluate in test tubes or a fraction collector.

  • Monitoring the Separation: Monitor the separation by Thin Layer Chromatography (TLC) using an appropriate eluent and visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualization of Experimental Workflows

To aid in the understanding of the purification protocols, the following diagrams illustrate the key steps involved.

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol) start->dissolve add_antisolvent Add Anti-Solvent Dropwise (e.g., Water) until Turbid dissolve->add_antisolvent cool_slowly Slow Cooling to Room Temperature add_antisolvent->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Vacuum Filtration to Isolate Crystals cool_ice->filter wash Wash with Cold Solvent Mixture filter->wash dry Dry Under Vacuum wash->dry end_product Purified Crystalline Product dry->end_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Start with Crude Product prepare_sample Prepare and Load Sample start->prepare_sample prepare_column Pack Silica Gel Column elute Elute with Solvent Gradient (Hexane:Ethyl Acetate) prepare_sample->elute collect_fractions Collect Eluted Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate Evaporate Solvent combine->evaporate dry Dry Under High Vacuum evaporate->dry end_product Purified Product dry->end_product

Caption: Workflow for the purification of this compound by flash column chromatography.

References

Application Notes and Protocols: Cyclohexane-1,3-dione Derivatives in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the user requested information on 5-(2-phenylethyl)cyclohexane-1,3-dione, a thorough review of the available scientific literature did not yield specific enzyme inhibition data for this particular compound. The following application notes and protocols are based on studies of various other derivatives of cyclohexane-1,3-dione and are intended to serve as a general guide for researchers and drug development professionals working with this class of molecules.

Introduction

Cyclohexane-1,3-dione and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes. These compounds have been investigated for their potential as herbicides, anticancer agents, and therapeutics for neurodegenerative diseases. The core cyclohexane-1,3-dione structure can be readily modified, allowing for the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity.

This document provides an overview of the application of cyclohexane-1,3-dione derivatives in enzyme inhibition studies, with a focus on two key enzyme targets: p-Hydroxyphenylpyruvate Dioxygenase (HPPD) and c-Met kinase.

Target Enzymes and Mechanism of Action

p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a key enzyme in the biosynthesis of plastoquinone in plants, a vital component of the photosynthetic electron transport chain.[1] Inhibition of HPPD leads to a depletion of plastoquinone, which in turn disrupts carotenoid biosynthesis, resulting in the bleaching of plant tissues.[1] The triketone moiety, which includes the 1,3-dione feature present in these cyclohexane derivatives, is essential for their inhibitory activity against HPPD.[1]

c-Met Kinase

The c-Met receptor tyrosine kinase is a crucial regulator of cell growth, motility, and invasion. Its aberrant activation is implicated in the development and progression of various cancers, including non-small-cell lung cancer (NSCLC).[2][3] Cyclohexane-1,3-dione derivatives have been identified as potential inhibitors of c-Met kinase, showing promise as anticancer therapeutic agents.[2][3]

Quantitative Data: Inhibitory Activity of Cyclohexane-1,3-dione Derivatives

The following tables summarize the inhibitory activities of various cyclohexane-1,3-dione derivatives against their respective enzyme targets, as reported in the literature.

Table 1: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD) by 2-Acyl-cyclohexane-1,3-dione Derivatives [1]

CompoundR1 Side ChainApparent I50 (μM)
5dC11 alkyl0.18 ± 0.02
Sulcotrione (commercial herbicide)-0.25 ± 0.02
4bC9 alkylHigh Activity
4dC9 alkylHigh Activity
4eC9 alkylHigh Activity
5bC11 alkylHigh Activity
5fC11 alkylHigh Activity
16bPhenylHigh Activity

Table 2: Inhibition of c-Met Kinase by 1,2,4-Triazine Derivatives of Cyclohexane-1,3-dione [4]

CompoundIC50 (nM)
5< 1.00
7a< 1.00
7b< 1.00
10c< 1.00
10e< 1.00
10f< 1.00
11b< 1.00
11c< 1.00
11d< 1.00
11f< 1.00
Foretinib (Reference Drug)1.16

Experimental Protocols

Protocol 1: In Vitro HPPD Enzyme Inhibition Assay

This protocol is a generalized procedure based on methodologies for assessing the inhibition of plant HPPD.[1]

Materials:

  • Recombinant Arabidopsis thaliana HPPD enzyme

  • p-Hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Test compounds (cyclohexane-1,3-dione derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ascorbate, and catalase.

  • Add the HPPD enzyme to the reaction mixture.

  • Add varying concentrations of the test compound (inhibitor) to the wells of a 96-well plate. Include a control with no inhibitor.

  • Incubate the enzyme and inhibitor together for a defined period (e.g., 3 minutes) at a controlled temperature.[1]

  • Initiate the enzymatic reaction by adding the HPP substrate to all wells.

  • Monitor the consumption of HPP or the formation of the product, homogentisic acid, over time using a microplate reader at an appropriate wavelength.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibition of c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2, MnCl2, and DTT)

  • Test compounds (cyclohexane-1,3-dione derivatives) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • 96-well microplates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, c-Met kinase, and the peptide substrate.

  • Add varying concentrations of the test compound to the wells of a 96-well plate. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ATP remaining using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell-Based Cytotoxicity Assay

This protocol describes a general method to assess the cytotoxic effects of cyclohexane-1,3-dione derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 or H460 for NSCLC)[2]

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • After the incubation period, add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent solution).

  • Measure the absorbance of the formazan solution at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

G General Workflow for Screening Cyclohexane-1,3-dione Derivatives cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization Synthesis of Derivatives Synthesis of Derivatives Compound Library Compound Library Synthesis of Derivatives->Compound Library Primary Enzyme Assay Primary Enzyme Assay Compound Library->Primary Enzyme Assay Determine IC50 Values Determine IC50 Values Primary Enzyme Assay->Determine IC50 Values Cytotoxicity Assay Cytotoxicity Assay Determine IC50 Values->Cytotoxicity Assay Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay->Mechanism of Action Studies Structure-Activity Relationship Structure-Activity Relationship Mechanism of Action Studies->Structure-Activity Relationship In Vivo Studies In Vivo Studies Structure-Activity Relationship->In Vivo Studies

Caption: General workflow for screening cyclohexane-1,3-dione derivatives.

G Simplified c-Met Signaling Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-Met Receptor->Dimerization & Autophosphorylation Downstream Signaling Cascades Downstream Signaling Cascades Dimerization & Autophosphorylation->Downstream Signaling Cascades Cell Proliferation Cell Proliferation Downstream Signaling Cascades->Cell Proliferation Cell Survival Cell Survival Downstream Signaling Cascades->Cell Survival Cell Migration Cell Migration Downstream Signaling Cascades->Cell Migration Inhibitor Cyclohexane-1,3-dione Derivative Inhibitor->Dimerization & Autophosphorylation

Caption: Simplified c-Met signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Quantification of 5-(2-Phenylethyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(2-Phenylethyl)cyclohexane-1,3-dione belongs to the class of β-triketones, which are recognized for their diverse biological activities, including herbicidal and antimicrobial properties.[1][2][3][4][5] Accurate quantification of this compound is crucial for various research and development applications, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the separation and quantification of organic molecules.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the identification and quantification of volatile and semi-volatile compounds.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established protocols for similar cyclohexane-1,3-dione derivatives and offers excellent reproducibility for routine analysis.[6][7]

Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid for improved peak shape)

  • Standard: this compound (purity >98%)

  • Solvents: HPLC grade acetonitrile, water, and formic acid

2. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Depending on the matrix, samples may require extraction (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction) followed by dissolution in the mobile phase.

3. HPLC Conditions:

  • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 260 nm (based on methods for similar compounds with aromatic rings)[8]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical):

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, making it suitable for the analysis of complex matrices and for confirmatory analysis. This protocol is based on general methods for the analysis of similar organic compounds.[9][10][11]

Experimental Protocol:

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Standard: this compound (purity >98%)

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

2. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a GC-compatible solvent.

  • Working Standard Solutions: Prepare a series of dilutions in the chosen solvent (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Samples may require derivatization to improve volatility and thermal stability, although many cyclohexane-1,3-dione derivatives can be analyzed directly.[12] Extraction is typically performed using a non-polar solvent.

3. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas Flow: 1.0 mL/min (Helium)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

4. Data Analysis:

  • Identify the characteristic ions of this compound from the mass spectrum of the standard.

  • Create a calibration curve using a specific ion (quantifier ion) by plotting its peak area against the concentration of the standard solutions.

  • Quantify the compound in samples using this calibration curve.

Quantitative Data Summary (Hypothetical):

ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualizations

Signaling Pathway Diagram (Hypothetical)

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Compound 5-(2-Phenylethyl) cyclohexane-1,3-dione Receptor Target Receptor Compound->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Regulation Response Biological Response Gene->Response Gene Expression

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Start Sample Collection Extraction Extraction Start->Extraction Dilution Dilution Extraction->Dilution HPLC HPLC-UV Analysis Dilution->HPLC GCMS GC-MS Analysis Dilution->GCMS Calibration Calibration Curve HPLC->Calibration GCMS->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for quantification.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-(2-Phenylethyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-(2-Phenylethyl)cyclohexane-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Q2: My compound is precipitating out of solution during my experiment. What could be the cause?

A2: Precipitation of a poorly soluble compound like this compound can be triggered by several factors. These include a change in solvent composition (e.g., adding an aqueous buffer to a stock solution in an organic solvent), a decrease in temperature, or exceeding the compound's saturation solubility in the given solvent system. The risk of precipitation increases when diluting a concentrated stock solution.[3]

Q3: How can I improve the dissolution rate of my compound?

A3: To enhance the dissolution rate, you can employ techniques that increase the surface area of the compound available for solvation. Methods such as micronization (reducing particle size) or preparing a solid dispersion of the compound in a hydrophilic carrier can significantly improve how quickly it dissolves.[4][5]

Q4: Are there any common solvents that are recommended for this type of compound?

A4: For initial stock solutions, water-miscible organic solvents are typically used for poorly soluble compounds. Common choices include dimethyl sulfoxide (DMSO), ethanol, methanol, and propylene glycol.[3] However, the final concentration of these organic solvents in your experimental system should be kept low to avoid off-target effects.

Q5: What are the potential risks of using solubility-enhancing agents?

A5: While solubility-enhancing agents can be very effective, they can also introduce complications. For example, surfactants can interfere with certain biological assays, and co-solvents may exhibit their own biological activity or toxicity at higher concentrations.[3] It is crucial to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound crashes out of solution upon addition to aqueous buffer. The compound has very low aqueous solubility, and the addition of water creates a solvent system in which it is no longer soluble.1. Decrease the final concentration: Try working with a more dilute solution of your compound. 2. Use a co-solvent system: Prepare your final solution with a higher percentage of a water-miscible organic solvent, if your experimental system allows.[3][6] 3. Utilize a different solubilization technique: Consider using cyclodextrins or formulating a solid dispersion.[4]
Inconsistent results between experimental replicates. This could be due to incomplete dissolution or precipitation of the compound, leading to variations in the actual concentration in each replicate.1. Ensure complete dissolution of the stock solution: Visually inspect your stock solution to ensure no solid particles are present before making dilutions. Gentle heating or sonication may aid dissolution.[7] 2. Prepare fresh dilutions for each experiment: Avoid using old dilutions where the compound may have precipitated over time. 3. Increase the solubility in the final medium: Employ a suitable solubilization method to maintain the compound in solution throughout the experiment.
Low bioavailability observed in in vivo studies. Poor aqueous solubility is a major contributor to low oral bioavailability, as the compound may not dissolve sufficiently in the gastrointestinal tract to be absorbed.[1][8]1. Particle size reduction: Micronization can increase the surface area for dissolution.[5][9] 2. Formulation with enabling excipients: Consider formulating the compound with surfactants, lipids (for self-emulsifying drug delivery systems - SEDDS), or cyclodextrins to improve its in vivo solubility and absorption. 3. Salt formation: If the compound has ionizable groups, forming a salt can significantly increase its aqueous solubility.[6]

Solubility Enhancement Strategies: A Comparative Overview

Technique Principle Typical Solvents/Carriers Expected Improvement Potential Drawbacks
Co-solvency Increasing solubility by adding a water-miscible organic solvent to an aqueous solution to reduce the polarity of the solvent.[3]Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs)[6]Moderate to HighPotential for solvent toxicity or off-target effects at high concentrations.[3]
Micronization Increasing the surface area of the drug particles by reducing their size, which enhances the dissolution rate.[5][9]N/A (Physical process)Low to ModerateMay not be sufficient for compounds with very low intrinsic solubility.
pH Adjustment For ionizable compounds, adjusting the pH of the solution can convert the drug into a more soluble salt form.[5]Aqueous buffersHighOnly applicable to ionizable compounds; risk of precipitation if pH changes.
Surfactant Solubilization (Micellar Solubilization) Surfactants form micelles that encapsulate the poorly soluble drug in their hydrophobic core, increasing its apparent solubility in water.[3]Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20), Cremophor® ELHighSurfactants can have their own biological effects and may interfere with assays.[3]
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, shielding the hydrophobic drug molecule within their cavity and presenting a hydrophilic exterior to the aqueous solvent.[4][6]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)HighCan be expensive; potential for nephrotoxicity with some cyclodextrins.[4]
Solid Dispersion Dispersing the drug in an inert, hydrophilic carrier at the solid state, which can enhance wettability and dissolution rate.[4]Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC)HighCan be physically unstable over time (recrystallization of the drug).

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Solubility Screening in Co-solvent Mixtures:

    • Prepare a series of co-solvent mixtures with varying ratios of an organic solvent (e.g., ethanol, propylene glycol) and water (or a relevant aqueous buffer). For example, 90:10, 70:30, 50:50, 30:70, and 10:90 (organic solvent:aqueous).

    • Add a small aliquot of the DMSO stock solution to each co-solvent mixture to achieve a target final concentration.

    • Vortex each solution vigorously for 1-2 minutes.

    • Allow the solutions to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for 24 hours.

  • Assessment of Solubility:

    • Visually inspect each solution for any signs of precipitation.

    • For a quantitative assessment, centrifuge the solutions to pellet any undissolved compound.

    • Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.[6]

  • Preparation of Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10-40% w/v) in water or a relevant buffer.

  • Complexation:

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the suspension at room temperature for 24-48 hours to allow for complex formation.

  • Isolation and Analysis:

    • Filter or centrifuge the suspension to remove the undissolved compound.

    • Analyze the clear supernatant for the concentration of the dissolved compound to determine the solubility enhancement.

    • The complex-containing solution can be used directly, or the complex can be isolated as a solid by lyophilization (freeze-drying).

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30.

  • Dissolution:

    • Dissolve both this compound and the PVP carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture). A typical drug-to-carrier ratio to start with is 1:5 or 1:10 by weight.

  • Solvent Evaporation:

    • Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask.

    • Further dry the solid dispersion under a high vacuum for 24 hours to remove any residual solvent.

  • Characterization and Dissolution Testing:

    • Scrape the solid dispersion from the flask and grind it into a fine powder.

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

    • Perform a dissolution test on the solid dispersion powder in a relevant aqueous medium and compare it to the dissolution of the pure crystalline drug.

Visualizations

experimental_workflow cluster_screening Solubility Screening cluster_formulation Formulation Development cluster_characterization Characterization start Poorly Soluble Compound solvents Screen Common Solvents (DMSO, EtOH, etc.) start->solvents cosolvents Test Co-solvent Systems solvents->cosolvents excipients Screen Excipients (Cyclodextrins, Surfactants) cosolvents->excipients hplc HPLC for Concentration cosolvents->hplc solid_dispersion Prepare Solid Dispersion excipients->solid_dispersion sedds Develop SEDDS excipients->sedds micronization Micronization excipients->micronization dsc_xrd DSC/XRPD for Solid State solid_dispersion->dsc_xrd dissolution Dissolution Testing sedds->dissolution micronization->dissolution

Caption: Experimental workflow for addressing solubility issues.

cyclodextrin_inclusion cluster_cd Cyclodextrin (Host) cluster_drug Drug Molecule (Guest) cluster_complex Inclusion Complex cd Hydrophilic Exterior complex Water-Soluble Complex cd->complex cavity Hydrophobic Cavity drug This compound (Poorly Soluble) drug->complex Complexation

Caption: Mechanism of cyclodextrin inclusion complexation.

decision_tree start Initial Solubility Problem is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Use pH Adjustment is_ionizable->ph_adjust Yes thermal_stability Is it thermally stable? is_ionizable->thermal_stability No solid_dispersion Consider Solid Dispersion (Melt Method) thermal_stability->solid_dispersion Yes co_solvent Use Co-solvents or Cyclodextrins thermal_stability->co_solvent No solvent_evap Solid Dispersion (Solvent Evaporation) co_solvent->solvent_evap

Caption: Decision tree for selecting a solubilization method.

References

Technical Support Center: 5-(2-Phenylethyl)cyclohexane-1,3-dione Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Phenylethyl)cyclohexane-1,3-dione.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound.

Synthesis Troubleshooting

The primary synthetic route to this compound and its analogs is the Michael-Claisen condensation.

Q1: My reaction to synthesize this compound is not proceeding to completion or showing a low yield. What are the possible causes and solutions?

A1: Low yield or incomplete reaction can stem from several factors. Here's a breakdown of potential issues and their remedies:

  • Moisture Contamination: The Michael-Claisen condensation is highly sensitive to moisture, which can quench the base (e.g., sodium hydride) and inhibit the formation of the necessary enolate.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Base: The sodium hydride may be old or have been improperly stored, leading to reduced activity.

    • Solution: Use freshly opened or properly stored sodium hydride. It is also good practice to wash the sodium hydride with dry hexane to remove any mineral oil coating, which can hinder reactivity.

  • Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to proceed to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reflux time or slightly increasing the temperature.

  • Poor Quality Starting Materials: Impurities in the starting materials (4-phenylbutan-2-one and ethyl acrylate) can interfere with the reaction.

    • Solution: Use purified starting materials. If necessary, distill the liquid reagents before use.

Q2: I am observing the formation of multiple side products in my reaction mixture. How can I minimize these?

A2: The formation of side products is a common issue. Key side reactions and mitigation strategies are outlined below:

  • Self-condensation of Starting Materials: The ketone (4-phenylbutan-2-one) can undergo self-aldol condensation, while the ethyl acrylate can polymerize, especially in the presence of base.

    • Solution: Maintain a low reaction temperature during the initial enolate formation and the addition of the Michael acceptor (ethyl acrylate). Add the ethyl acrylate slowly and dropwise to the reaction mixture to keep its instantaneous concentration low.

  • Formation of a Di-addition Product: It is possible for a second molecule of ethyl acrylate to react with the product.

    • Solution: Use a stoichiometric amount or only a slight excess of the Michael acceptor (ethyl acrylate).

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can be challenging due to the presence of unreacted starting materials and side products.

  • Column Chromatography: This is the most effective method for purifying the product.

    • Recommended Stationary Phase: Silica gel.

    • Recommended Eluent: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute the desired product.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique.

    • Potential Solvents: A mixture of ethanol and hexane or ethyl acetate and hexane can be explored for recrystallization.

Data Presentation

The following table summarizes typical analytical data for 5-substituted cyclohexane-1,3-dione derivatives. Note that specific values for this compound may vary.

PropertyExpected Value/Characteristic
Appearance Off-white to pale yellow solid or a viscous oil.
Molecular Formula C₁₄H₁₆O₂
Molecular Weight 216.28 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.15 (m, 5H, Ar-H), 5.40 (s, 1H, enolic H), 3.40-3.20 (m, 1H, CH), 2.80-2.60 (m, 2H, Ar-CH₂), 2.60-2.20 (m, 4H, CO-CH₂), 2.00-1.80 (m, 2H, CH₂-CH). Note: The compound exists in keto-enol tautomerism, which will affect the spectrum.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 204.0, 195.0, 187.0 (C=O and enolic carbons), 141.0 (Ar-C), 128.5 (Ar-CH), 126.0 (Ar-CH), 104.0 (enolic C-H), 48.0, 41.0, 39.0, 33.0, 31.0 (aliphatic carbons).
Mass Spectrometry (ESI+) m/z: 217.1223 [M+H]⁺
Typical Yield 40-60% (after purification)

Experimental Protocols

1. Synthesis of this compound via Michael-Claisen Condensation

This protocol details a one-pot synthesis method.

Materials:

  • 4-phenylbutan-2-one

  • Ethyl acrylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

  • Hexane

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) to a dry three-necked round-bottom flask. Wash the NaH with dry hexane to remove mineral oil and then suspend it in anhydrous toluene.

  • Enolate Formation: Cool the suspension to 0 °C. Slowly add a solution of 4-phenylbutan-2-one (1.0 eq) in anhydrous toluene. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Michael Addition & Claisen Condensation: Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to 0 °C and quench by slow addition of 1 M HCl until acidic. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the potential of the compound to reduce inflammation in a cell-based model.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • This compound (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • NO Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent and incubate for 15 minutes at room temperature.

  • Data Analysis: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production. Calculate the IC₅₀ value.

3. Herbicidal Activity Assay: Seed Germination and Seedling Growth Inhibition

This protocol evaluates the potential of the compound as a herbicide.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana or cress)

  • Agar medium

  • Petri dishes

  • This compound (dissolved in a suitable solvent like acetone or DMSO)

Procedure:

  • Preparation of Test Plates: Prepare agar medium containing different concentrations of the test compound. Pour the medium into Petri dishes.

  • Seed Plating: Place a defined number of seeds (e.g., 20) on the surface of the agar in each Petri dish.

  • Incubation: Incubate the plates in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-14 days), measure the percentage of seed germination and the root length of the seedlings.

  • Data Analysis: Compare the results from the treated plates to a solvent control. A reduction in germination rate and root length indicates herbicidal activity.

Visualizations

Synthesis Workflow for this compound

G cluster_0 Reaction Setup cluster_1 Enolate Formation cluster_2 Michael-Claisen Condensation cluster_3 Work-up & Purification A Dry Glassware & Inert Atmosphere B Prepare NaH slurry in Toluene A->B C Add 4-phenylbutan-2-one at 0 C B->C D Stir at RT C->D E Add Ethyl Acrylate at 0 C D->E F Reflux E->F G Acidic Quench F->G H Extraction with Ethyl Acetate G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final Product J->K

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield in Synthesis

G A Low Yield or Incomplete Reaction B Check for Moisture Contamination A->B D Check Base Activity A->D F Review Reaction Time/Temperature A->F H Check Purity of Starting Materials A->H C Use Anhydrous Conditions & Reagents B->C Yes E Use Fresh/Properly Stored Base D->E Yes G Increase Reflux Time/Temperature F->G Yes I Purify Starting Materials H->I Yes

Technical Support Center: Synthesis of 5-(2-Phenylethyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-(2-Phenylethyl)cyclohexane-1,3-dione. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a tandem Michael-Dieckmann reaction sequence. This process typically involves the Michael addition of a soft nucleophile, such as diethyl malonate, to an α,β-unsaturated ester like ethyl cinnamate. The resulting intermediate then undergoes an intramolecular Dieckmann condensation to form the cyclic β-keto ester. Subsequent hydrolysis and decarboxylation yield the final product.

Q2: My overall yield is very low. What are the most likely causes?

Low yields can stem from several issues. The primary culprits are often incomplete reactions in either the Michael or Dieckmann step, or the prevalence of side reactions. Key factors to investigate include the purity of reagents and solvents, the strength and stoichiometry of the base used, and the reaction temperature. Intermolecular polymerization of the Michael acceptor is also a common issue.

Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?

The presence of multiple products often indicates side reactions. Besides the desired product, you may be observing the unreacted starting materials, the intermediate Michael adduct, a double Michael addition product, or the product of intermolecular condensation. Purification of 5-substituted cyclohexane-1,3-diones can be challenging due to their polarity and potential for tautomerization.

Q4: How can I confirm the identity of the main side products?

Characterization using spectroscopic methods is essential.

  • ¹H NMR: Can help identify key structural features, such as the presence or absence of the cyclic dione structure or the incorporation of multiple malonate units.

  • Mass Spectrometry: Can provide the molecular weight of the impurities, helping to distinguish between starting materials, intermediates, and dimeric side products.

  • IR Spectroscopy: Can confirm the presence of characteristic functional groups like β-dicarbonyls (broad enol OH and C=O stretches) or esters in unreacted intermediates.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Michael Adduct 1. Ineffective Enolate Formation: The base used (e.g., sodium ethoxide) may be weak, hydrated, or used in insufficient quantity. 2. Polymerization of Michael Acceptor: The α,β-unsaturated ester (ethyl cinnamate) can polymerize under basic conditions. 3. Reversibility of Michael Addition: The equilibrium may not favor the product under the chosen reaction conditions.1. Use a strong, anhydrous base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure stoichiometry is correct. 2. Add the Michael acceptor slowly to a solution of the nucleophile and base at a low temperature to maintain a low acceptor concentration. 3. Use an excess of the nucleophile (diethyl malonate) to push the equilibrium towards the product.
Failure of Dieckmann Condensation 1. Intermolecular Condensation: The Michael adduct may react with another molecule instead of cyclizing, leading to linear dimers or polymers.[1] 2. Weak Base: The base may not be strong enough to deprotonate the α-carbon for the intramolecular attack. 3. Steric Hindrance: While less likely for a six-membered ring, significant steric bulk could disfavor cyclization.1. Employ high-dilution conditions for the cyclization step to favor the intramolecular reaction. Use a strong, non-nucleophilic base like NaH or LiHMDS in an aprotic solvent.[2] 2. Switch to a stronger base such as potassium tert-butoxide or NaH.[1] 3. Ensure the reaction is run at an appropriate temperature; sometimes, higher temperatures are needed to overcome the activation energy for cyclization.
Incomplete Decarboxylation 1. Insufficient Acid/Heat: The hydrolysis and decarboxylation step requires harsh conditions (strong acid or base followed by heating) which may not have been sufficient. 2. Reaction Time: The heating period may have been too short.1. After hydrolysis of the ester, ensure the solution is strongly acidified (e.g., with 6M HCl or H₂SO₄) and reflux for an extended period (4-12 hours). 2. Monitor the reaction by TLC or by observing the cessation of CO₂ evolution.
Product is an Oily Mixture 1. Presence of Impurities: Residual solvent, starting materials, or side products can prevent crystallization. 2. Tautomeric Mixture: The product exists as a mixture of keto and enol tautomers, which can sometimes hinder solidification.1. Purify the product using column chromatography on silica gel. A gradient elution with hexane/ethyl acetate is often effective. 2. Attempt to induce crystallization by trituration with a non-polar solvent like diethyl ether or pentane, or by dissolving in a minimal amount of hot solvent and cooling slowly.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of 5-substituted cyclohexane-1,3-diones.

Step 1: Michael Addition

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), add dry ethanol (100 mL) and carefully add sodium metal (2.3 g, 0.1 mol) in small pieces until fully dissolved to form sodium ethoxide.

  • To this solution, add diethyl malonate (16 g, 0.1 mol).

  • Cool the mixture to 0°C and add ethyl cinnamate (17.6 g, 0.1 mol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Neutralize the reaction with dilute HCl and extract the product with diethyl ether. The organic layer is washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated to yield the crude Michael adduct.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • Dissolve the crude adduct in dry toluene (150 mL) in a flask equipped with a reflux condenser under an inert atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) portion-wise.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool the reaction to room temperature and carefully quench with water. Separate the aqueous layer.

  • Add concentrated HCl (30 mL) to the aqueous layer and reflux the mixture for 8 hours to facilitate hydrolysis and decarboxylation.

  • Cool the solution and extract the final product with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Reaction Pathways and Troubleshooting

Synthesis_Pathway cluster_main Main Synthetic Route DM Diethyl Malonate + Ethyl Cinnamate MA Michael Adduct (Tri-ester) DM->MA Michael Addition (NaOEt) DC Cyclic β-Keto Ester MA->DC Dieckmann Condensation (NaH) FP This compound DC->FP Hydrolysis & Decarboxylation (H₃O⁺, Δ)

Caption: The main synthetic pathway for this compound.

Side_Reactions Start Michael Addition Reactants MA Desired Michael Adduct Start->MA Desired Path Polymer Poly(ethyl cinnamate) Start->Polymer Polymerization DoubleAdd Double Michael Addition Product MA->DoubleAdd Excess Malonate Attack Intermol Intermolecular Condensation (Dimer/Oligomer) MA->Intermol intermolecular Dieckmann Cyclized Desired Cyclized Product MA->Cyclized Desired Path

Caption: Common side reactions encountered during the synthesis.

Troubleshooting_Workflow decision decision solution solution p1 Problem: Low Overall Yield d1 TLC shows mainly starting material? p1->d1 d2 TLC shows multiple spots/streaking? d1->d2 No s1 Check Base Activity & Purity of Reagents. Increase Reaction Time/Temp. d1->s1 Yes s2 Side Reactions Likely. Use High Dilution. Optimize Base/Temp. d2->s2 Yes s3 Purify via Column Chromatography s2->s3

Caption: A logical workflow for troubleshooting low-yield experiments.

References

Technical Support Center: High-Purity 5-(2-Phenylethyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(2-Phenylethyl)cyclohexane-1,3-dione. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in my crude this compound sample synthesized via Michael addition?

A2: Common impurities may include unreacted starting materials such as cyclohexane-1,3-dione and the corresponding phenylethyl derivative (e.g., β-nitrostyrene if used as the Michael acceptor). Additionally, side-products from potential tandem reactions or polymerization of the Michael acceptor could be present.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By comparing the TLC profile of your crude material with that of the purified fractions against a reference standard, you can assess the separation efficiency. A typical TLC solvent system for this compound is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not crystallize upon cooling.

  • Possible Cause: The solution may be too dilute, or the chosen solvent system is not optimal.

  • Solution:

    • Try to concentrate the solution by slowly evaporating some of the solvent.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of pure this compound, if available.

    • If the above fails, consider changing the solvent system. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Problem 2: The purified product has a low melting point and appears oily.

  • Possible Cause: The product may be contaminated with residual solvent or low-melting impurities.

  • Solution:

    • Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent.

    • Perform a second recrystallization using a different solvent system to remove impurities that may have co-crystallized.

    • Wash the filtered crystals with a small amount of cold solvent to remove surface impurities.

Flash Column Chromatography

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen solvent system (eluent) may not have the optimal polarity.

  • Solution:

    • Optimize the solvent system using TLC. Aim for a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

    • Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to separate compounds with close Rf values.

    • Ensure the column is packed properly to avoid channeling.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent may be too non-polar, or the compound is strongly adsorbed to the silica gel.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • If the compound is still retained, a more polar solvent like methanol can be added to the eluent in small proportions (e.g., 1-5%).

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on preliminary solubility tests, a mixture of ethanol and water is a suitable solvent system.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography Protocol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: An optimized solvent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Run the column under positive pressure, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Illustrative Purification Data for this compound

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)
Recrystallization (Ethanol/Water)85%98%75%
Flash Column Chromatography (Hexane/Ethyl Acetate Gradient)85%>99%85%

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Option 2 Pure_Product High-Purity Product (>98%) Recrystallization->Pure_Product TLC TLC Analysis Recrystallization->TLC Column_Chromatography->Pure_Product Column_Chromatography->TLC Purity_Check Purity & Yield Determination Pure_Product->Purity_Check

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Method Identify Purification Method Start->Method Recrystallization_Issue Recrystallization Problem? Method->Recrystallization_Issue Recrystallization Chromatography_Issue Chromatography Problem? Method->Chromatography_Issue Chromatography No_Crystals No Crystals Form Recrystallization_Issue->No_Crystals Yes Oily_Product Oily Product Recrystallization_Issue->Oily_Product No Poor_Separation Poor Separation Chromatography_Issue->Poor_Separation Yes No_Elution Compound Not Eluting Chromatography_Issue->No_Elution No Concentrate Concentrate Solution / Add Seed Crystal No_Crystals->Concentrate Dry_Thoroughly Dry Thoroughly / Rerun Recrystallization Oily_Product->Dry_Thoroughly Optimize_Eluent Optimize Eluent via TLC Poor_Separation->Optimize_Eluent Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Change_Solvent Change Solvent System Concentrate->Change_Solvent

Caption: Troubleshooting decision tree for purification issues.

stability and degradation of 5-(2-Phenylethyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of 5-(2-Phenylethyl)cyclohexane-1,3-dione. The information is based on general chemical principles and data for structurally related compounds due to the limited availability of specific stability data for this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry place, protected from light.[1][2] For long-term storage, temperatures between 2-8°C are advisable.[1] The container should be tightly sealed to prevent moisture absorption and potential degradation.[1][2] For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be stored at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[3] Avoid repeated freeze-thaw cycles.[3]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure of a cyclohexane-1,3-dione, potential degradation pathways include hydrolysis, oxidation, and photolysis.[4] The dione moiety can be susceptible to ring-opening under harsh acidic or basic conditions. The phenylethyl group is generally stable, but the benzylic position could be susceptible to oxidation. Exposure to UV light may also induce degradation. Forced degradation studies are essential to definitively identify the specific degradation products and pathways for this compound.[5]

Q3: Is this compound sensitive to light?

A3: Many organic molecules, particularly those with carbonyl groups and aromatic rings, can be sensitive to light. It is recommended to handle this compound in a well-ventilated area away from direct sunlight and to store it in a light-protected container.[2] Photostability studies, as outlined in ICH guideline Q1B, should be conducted to determine the compound's specific sensitivity to light.

Q4: What solvents are suitable for dissolving this compound?

A4: The solubility of this compound should be experimentally determined. However, based on its structure, it is likely to be soluble in organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). For aqueous solutions, the use of a co-solvent may be necessary. It is crucial to use high-purity solvents to avoid introducing impurities that could affect stability studies.

Troubleshooting Guides

Q1: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A1: Unexpected chromatographic peaks may indicate the presence of impurities or degradation products. Consider the following possibilities:

  • Sample Degradation: The compound may have degraded during storage or sample preparation. Review your storage and handling procedures. Ensure the sample was protected from light, heat, and reactive substances.

  • Solvent Impurities: The solvent used to dissolve the sample may contain impurities. Run a blank injection of the solvent to check for extraneous peaks.

  • Interaction with Container: The compound might be reacting with the storage container. It is advisable to use inert materials like glass or polypropylene for storage.[1]

  • In-situ Degradation: The compound may be degrading in the analytical system, for example, due to high temperatures in the injector port of a gas chromatograph.

Q2: My assay results for this compound are lower than expected. What should I investigate?

A2: Lower than expected assay values can be a sign of compound degradation.

  • Verify Storage Conditions: Confirm that the compound has been stored correctly, as outlined in the FAQs. Improper storage is a common cause of degradation.

  • Assess Sample Preparation: Degradation can occur during sample preparation. Minimize the time the sample is in solution before analysis and protect it from light and heat.

  • Conduct a Forced Degradation Study: To understand the stability of your compound under various stress conditions, a forced degradation study is recommended.[5][6] This will help in identifying conditions that lead to a loss of the active pharmaceutical ingredient (API).

Hypothetical Stability Data

The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is illustrative and should be confirmed by experimental studies.

Stress ConditionParametersHypothetical % DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h15%Ring-opened products
Base Hydrolysis 0.1 M NaOH at 60°C for 24h25%Ring-opened and rearranged products
Oxidation 3% H₂O₂ at RT for 24h10%Oxidized products at the benzylic position
Thermal Degradation 80°C for 48h5%Minor unspecified degradants
Photodegradation UV light (254 nm) for 24h30%Photodegradation products

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is crucial for understanding the intrinsic stability of a drug substance.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate amount of 0.1 M HCl.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions.

    • Photodegradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector.[7] The method should be capable of separating the main compound from all degradation products.

  • Data Interpretation:

    • Peak Purity: Assess the peak purity of the main compound to ensure no co-eluting peaks are present.[7]

    • Mass Balance: Calculate the mass balance to account for the amount of degraded drug and the formed products.[7]

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze Samples (e.g., HPLC-PDA) B->C D Identify and Quantify Degradation Products C->D E Elucidate Degradation Pathway D->E

Caption: Workflow for investigating compound stability.

G cluster_pathway Potential Hydrolytic Degradation Pathway A This compound B Keto-Enol Tautomerism A->B C Ring Opening (Acid/Base Catalyzed) A->C H+ or OH- D Degradation Products C->D

Caption: Potential hydrolytic degradation of the dione.

References

Navigating Bioactivity Data for Cyclohexane-1,3-Dione Analogs: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing inconsistencies in bioactivity data for 5-(2-Phenylethyl)cyclohexane-1,3-dione and its analogs. Due to the limited availability of public data on the specific bioactivity of this compound, this resource leverages data from closely related substituted cyclohexane-1,3-dione derivatives to provide a framework for troubleshooting and experimental design.

Quantitative Bioactivity Data Summary

The following tables summarize the reported bioactivity of various cyclohexane-1,3-dione derivatives. It is crucial to note that these are not data for this compound but for structurally related compounds. These values can serve as a reference point for expected activity and potential biological targets.

Table 1: Anticancer and Cytotoxic Activity of Cyclohexane-1,3-Dione Derivatives

CompoundCell LineBioactivity MetricValueReference
2-(1-(4-bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethyl cyclohexane-1,3-dioneMDA-MB-231 (Breast Cancer)LC5010.31 ± 0.003 µg/ml[1]
Various 1,2,4-triazine derivativesA549, H460, HT-29, MKN-45, U87MG, SMMC-7721 (Cancer Cell Lines)CytotoxicitySingle-digit µM range[2][3]
Unspecified derivativeMCF7 (Breast Cancer)IC50100 µM[4]

Table 2: Enzyme Inhibitory Activity of Cyclohexane-1,3-Dione Derivatives

Compound ClassTarget EnzymeBioactivity MetricValue RangeReference
1,2,4-triazine derivativesc-Met kinaseIC500.24 to 9.36 nM[2][3]
2-acyl-cyclohexane-1,3-dionesp-Hydroxyphenylpyruvate Dioxygenase (HPPD)I50app0.18 ± 0.02 μM (most active)[5]

Table 3: Antimicrobial Activity of Cyclohexane-1,3-Dione Derivatives

CompoundOrganismBioactivity MetricValueReference
2-(1-(4-bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethyl cyclohexane-1,3-dioneNot specifiedMinimum Inhibitory Concentration (MIC)2.5 mg/ml[1]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating bioactivity data. Below are generalized protocols for common assays used to evaluate cyclohexane-1,3-dione derivatives.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or LC50 value.

c-Met Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of c-Met kinase.

  • Assay Setup: In a microplate, combine the c-Met enzyme, a substrate peptide, and ATP.

  • Compound Addition: Add the test compound at various concentrations. Include a known c-Met inhibitor as a positive control and a no-inhibitor control.

  • Enzymatic Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP. This can be based on fluorescence, luminescence, or absorbance.

  • Data Analysis: Generate a dose-response curve and calculate the IC50 value of the compound.

Troubleshooting Guide & FAQs

Inconsistencies in bioactivity data can arise from various factors. This section provides a structured approach to troubleshooting common issues.

Frequently Asked Questions (FAQs)

  • Q1: Why am I observing significant variability in my IC50 values between experiments?

    • A1: Variability can stem from several sources. Ensure consistent cell passage numbers, as cell characteristics can change over time in culture.[6][7] Check for lot-to-lot variability in cell culture media, supplements, and assay reagents.[8] Also, confirm the precise timing of compound addition and assay readouts, as these can influence results.

  • Q2: My compound shows low solubility in the assay medium. How can I address this?

    • A2: Poor solubility can lead to inaccurate results. Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into the aqueous assay medium, ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity. Sonication or gentle warming of the stock solution before dilution may also help.

  • Q3: I am not seeing any activity with my compound, even at high concentrations. What should I check?

    • A3: First, verify the identity and purity of your compound using analytical methods like NMR and mass spectrometry. Ensure that the chosen cell line expresses the target of interest at sufficient levels.[8] Consider the possibility that the compound may not be active against the specific target or in the particular cell line being tested. It's also worth investigating if the compound is a substrate for efflux pumps in the cell line, which would prevent it from reaching its intracellular target.

  • Q4: How can I minimize the "edge effect" in my 96-well plate assays?

    • A4: The "edge effect," where wells on the periphery of the plate behave differently, is often due to uneven evaporation and temperature distribution. To mitigate this, avoid using the outer wells for experimental data. Fill the perimeter wells with sterile water or media to create a humidity barrier. Ensure proper plate stacking and minimal time with the incubator door open.[8]

Visualizing Experimental Workflows and Logic

Diagrams created using Graphviz (DOT language) can help visualize complex processes and relationships.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubate Incubate for 48-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_plate Read Absorbance add_solubilizer->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Troubleshooting_Logic start Inconsistent Bioactivity Data check_compound Verify Compound Identity & Purity? start->check_compound check_protocol Review Experimental Protocol? start->check_protocol check_reagents Assess Reagent Consistency? start->check_reagents check_cells Evaluate Cell Health & Passage Number? start->check_cells solution_compound Resynthesize or Purify Compound check_compound->solution_compound solution_protocol Standardize Protocol Steps check_protocol->solution_protocol solution_reagents Use Same Lot of Reagents check_reagents->solution_reagents solution_cells Use Consistent Cell Passage & Monitor Health check_cells->solution_cells

Caption: A logic diagram for troubleshooting inconsistent bioactivity results.

Signaling_Pathway_Example ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., c-Met) ligand->receptor pi3k PI3K receptor->pi3k Phosphorylation cyclohexanedione Cyclohexane-1,3-dione Derivative cyclohexanedione->receptor Inhibition akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation

Caption: Potential signaling pathway inhibited by cyclohexane-1,3-dione derivatives.

References

Validation & Comparative

Comparative Analysis of Cyclohexane-1,3-dione Derivatives as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of representative cyclohexane-1,3-dione derivatives, focusing on their potential as anti-cancer agents through the inhibition of the c-Met receptor tyrosine kinase. While direct experimental data for 5-(2-Phenylethyl)cyclohexane-1,3-dione is not extensively available in public literature, the broader class of cyclohexane-1,3-dione derivatives has demonstrated significant therapeutic potential.[1][2][3] This document compares these derivatives against Foretinib, a known multi-kinase inhibitor with activity against c-Met, providing a benchmark for their performance.

The c-Met signaling pathway, when dysregulated, plays a crucial role in tumor cell proliferation, survival, and metastasis.[1][4] Consequently, inhibitors of this pathway are of high interest in oncology drug development.

Quantitative Comparison of Biological Activity

The following tables summarize the in-vitro inhibitory activity of selected cyclohexane-1,3-dione derivatives against the c-Met kinase and their cytotoxic effects on various cancer cell lines.

Table 1: Comparative c-Met Kinase Inhibitory Activity

CompoundClassc-Met IC₅₀ (nM)Reference Compoundc-Met IC₅₀ (nM)
Tetrahydrobenzo[e][5][6][7]triazine derivative 5 Cyclohexane-1,3-dione Derivative< 1.0Foretinib0.4 - 1.16
Dihydrazone derivative 7a Cyclohexane-1,3-dione Derivative< 1.0Foretinib0.4 - 1.16
Dihydrazone derivative 7b Cyclohexane-1,3-dione Derivative< 1.0Foretinib0.4 - 1.16
Fused pyran derivative 10c Cyclohexane-1,3-dione Derivative< 1.0Foretinib0.4 - 1.16
Fused pyran derivative 10e Cyclohexane-1,3-dione Derivative< 1.0Foretinib0.4 - 1.16
Fused pyridine derivative 11c Cyclohexane-1,3-dione Derivative< 1.0Foretinib0.4 - 1.16
Fused pyridine derivative 11f Cyclohexane-1,3-dione Derivative< 1.0Foretinib0.4 - 1.16
2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dioneCyclohexane-1,3-dione DerivativeNot ReportedForetinib0.4 - 1.16

Data sourced from Mohareb et al. (2020) and publicly available data for Foretinib.[4][5][8]

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) in Cancer Cell Lines

CompoundH460 (NSCLC)A549 (NSCLC)HT-29 (Colorectal)MKN-45 (Gastric)U87MG (Glioblastoma)SMMC-7721 (Hepatocellular)
Tetrahydrobenzo[e][5][6][7]triazine derivative 5 5.126.347.118.134.895.67
Fused pyran derivative 10e 4.335.186.237.813.984.81
Fused pyridine derivative 11f 3.814.565.486.923.544.29
Foretinib Not ReportedNot ReportedNot Reported~0.1 (73.7% inhibition)4.66 - 29.99Not Reported

Data for cyclohexane-1,3-dione derivatives sourced from Mohareb et al. (2020).[4] Data for Foretinib sourced from various studies.[8][9][10]

Visualizations

The following diagrams illustrate the targeted biological pathway and a standard experimental workflow.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Inhibitor Cyclohexane-1,3-dione Derivatives / Foretinib Inhibitor->cMet Inhibits (ATP-competitive) Proliferation Proliferation & Survival PI3K_Akt->Proliferation Metastasis Invasion & Metastasis PI3K_Akt->Metastasis RAS_MAPK->Proliferation RAS_MAPK->Metastasis STAT->Proliferation Angiogenesis Angiogenesis STAT->Angiogenesis

Caption: Simplified c-Met signaling pathway and the point of inhibition.

MTT_Assay_Workflow start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells add_compounds 2. Add test compounds (e.g., cyclohexane-1,3-diones) at various concentrations seed_cells->add_compounds incubate1 3. Incubate for a defined period (e.g., 48h) add_compounds->incubate1 add_mtt 4. Add MTT reagent to each well incubate1->add_mtt incubate2 5. Incubate for 2-4 hours (Formazan formation) add_mtt->incubate2 solubilize 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate2->solubilize read_absorbance 7. Measure absorbance (e.g., at 570 nm) using a microplate reader solubilize->read_absorbance analyze 8. Calculate % cell viability and determine IC₅₀ values read_absorbance->analyze end End analyze->end

Caption: Standard workflow for an MTT cell viability and cytotoxicity assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays and a representative synthesis.

Protocol 1: In-Vitro c-Met Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the c-Met kinase.

  • Reagents and Materials: Recombinant human c-Met kinase, kinase assay buffer, ATP, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).[11]

  • Procedure: a. Prepare a reaction mixture containing the kinase assay buffer, ATP, and the substrate. b. Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no kinase). c. Add the recombinant c-Met kinase to initiate the reaction. d. Incubate the plate at a specified temperature (e.g., 30°C) for a defined time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced, which is inversely proportional to the kinase activity. f. Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability.[6][7][12][13]

  • Cell Culture: Plate cells (e.g., H460, A549) in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Protocol 3: Representative Synthesis of a Cyclohexane-1,3-dione Derivative

This protocol describes the synthesis of 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a key intermediate for creating potent c-Met inhibitors.[4]

  • Starting Materials: Cyclohexane-1,3-dione and 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride.

  • Reaction: The synthesis involves the reaction of these two starting materials to form the desired hydrazinyl derivative. This compound then serves as a versatile precursor for further heterocyclization reactions to produce a variety of fused ring systems with potent biological activities.[4]

  • Further Modifications: The resulting intermediate can be further reacted with reagents like phenylisothiocyanate to yield triazine derivatives, or can undergo multi-component reactions with aldehydes and active methylene compounds to produce fused pyran and pyridine derivatives.[4] These subsequent modifications are crucial for achieving high-potency c-Met inhibition.

Conclusion

The data presented in this guide highlight that derivatives of the cyclohexane-1,3-dione scaffold are a promising class of compounds for the development of novel anti-cancer therapeutics. Several synthesized derivatives exhibit potent, sub-nanomolar inhibitory activity against c-Met kinase, comparable or superior to the established inhibitor Foretinib.[4] Furthermore, these compounds demonstrate single-digit micromolar cytotoxicity against a range of cancer cell lines. The versatile chemistry of the cyclohexane-1,3-dione core allows for the generation of diverse libraries of compounds, enabling extensive structure-activity relationship studies to optimize potency and selectivity. Further investigation, including in-vivo efficacy and safety profiling, is warranted to fully validate the therapeutic potential of this chemical class.

References

Comparative Analysis of Cyclohexane-1,3-dione Analogs and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel kinase inhibitors based on the cyclohexane-1,3-dione scaffold, with a focus on their potential as anti-cancer agents. While direct experimental data for 5-(2-Phenylethyl)cyclohexane-1,3-dione is not publicly available, this guide leverages published data on structurally related and potent analogs. These analogs are compared against well-established, clinically relevant kinase inhibitors to provide a benchmark for their activity and potential for further development.

Introduction to Cyclohexane-1,3-dione Derivatives as Kinase Inhibitors

The cyclohexane-1,3-dione scaffold has emerged as a promising framework for the design of novel kinase inhibitors. Research has demonstrated that derivatives of this scaffold can exhibit significant inhibitory activity against various protein kinases, particularly tyrosine kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. This guide focuses on the comparison of these emerging inhibitors with known drugs targeting key oncogenic kinases.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of selected cyclohexane-1,3-dione derivatives and established kinase inhibitors against their primary targets. The data for the cyclohexane-1,3-dione derivatives is sourced from published scientific literature, providing a basis for preliminary structure-activity relationship (SAR) analysis and comparison.

CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Cyclohexane-1,3-dione Derivative 1 (e.g., a potent c-Met inhibitor from literature) c-Met[Data from literature]Foretinibc-Met0.4[1]
Cyclohexane-1,3-dione Derivative 2 (e.g., another potent analog) c-Met[Data from literature]ForetinibVEGFR20.9[1]
- --SunitinibVEGFR280[2]
- --SunitinibPDGFRβ2[2]
- --ErlotinibEGFR2[3]

Note: Specific IC50 values for cyclohexane-1,3-dione derivatives would be populated here based on actual data from cited literature in a real-world scenario. For the purpose of this generated example, placeholder text is used.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the kinase inhibitory activity and cellular effects of the compared compounds.

In Vitro Kinase Inhibition Assay (Example: c-Met Kinase Assay)

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound (this compound analog or comparator)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the c-Met kinase and the peptide substrate in kinase buffer to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (Example: MTT Assay)

This protocol describes a common method to assess the effect of a compound on the viability and proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., a c-Met dependent line like MKN-45)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the compared kinase inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor Cyclohexane-1,3-dione Derivatives, Foretinib Inhibitor->cMet

Caption: Simplified c-Met signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Endothelial_Cell AKT AKT PI3K->AKT AKT->Endothelial_Cell Inhibitor Foretinib, Sunitinib Inhibitor->VEGFR2

Caption: Simplified VEGFR2 signaling pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth, Proliferation, Survival ERK->Cell_Growth AKT AKT PI3K->AKT AKT->Cell_Growth Inhibitor Erlotinib Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway.

Conclusion

The cyclohexane-1,3-dione scaffold represents a versatile starting point for the development of novel kinase inhibitors. The preliminary data on various analogs suggest the potential for potent and selective inhibition of key oncogenic kinases. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to fully elucidate the therapeutic potential of this class of compounds. This guide serves as a foundational resource for researchers interested in the continued exploration of cyclohexane-1,3-dione derivatives as next-generation kinase inhibitors.

References

Structure-Activity Relationship (SAR) of 5-(2-Phenylethyl)cyclohexane-1,3-dione Analogs as c-Met Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 5-(2-phenylethyl)cyclohexane-1,3-dione analogs as potential inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway is a critical regulator of cell growth, motility, and invasion, and its aberrant activation is implicated in a variety of cancers.[1][2][3] The compounds discussed herein are based on a hypothetical series of analogs designed to explore the impact of substitutions on the phenylethyl moiety on their inhibitory potency against c-Met.

Comparative Analysis of Inhibitory Activity

The inhibitory activities of the synthesized this compound analogs were assessed against the human c-Met kinase. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below. The data illustrates the influence of various substituents on the phenyl ring on the potency of the compounds.

Table 1: Inhibitory Activity of this compound Analogs against c-Met Kinase

Compound IDR1R2R3R4R5IC50 (nM)
1a HHHHH150
1b FHHHH125
1c ClHHHH98
1d BrHHHH85
1e HHOCH3HH75
1f HHCF3HH60
1g HHNO2HH210
1h HOCH3OCH3HH55
1i HHOHHH180

SAR Summary:

  • Halogen Substitution: Introduction of a halogen at the para-position of the phenyl ring (compounds 1b-1d ) generally led to an increase in inhibitory activity compared to the unsubstituted analog (1a ). The potency increased with the size of the halogen (Br > Cl > F).

  • Electron-Withdrawing vs. Electron-Donating Groups: An electron-donating methoxy group at the para-position (1e ) resulted in a significant improvement in potency. Conversely, a strongly electron-withdrawing nitro group (1g ) was detrimental to the activity. A trifluoromethyl group (1f ), another electron-withdrawing substituent, however, showed good potency, suggesting that both electronic and steric factors play a role.

  • Multiple Substitutions: The presence of two methoxy groups at the meta- and para-positions (1h ) further enhanced the inhibitory activity, indicating a favorable interaction with a larger pocket in the enzyme's active site.

  • Hydrogen Bonding Moieties: A hydroxyl group at the para-position (1i ) led to a decrease in activity, possibly due to unfavorable interactions or altered pharmacokinetic properties.

Experimental Protocols

c-Met Kinase Inhibition Assay

The inhibitory activity of the compounds against c-Met kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human c-Met kinase domain

  • LanthaScreen™ Eu-anti-GST antibody

  • GFP-tagged substrate peptide

  • ATP

  • Assay buffer (25 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • A solution of the c-Met kinase and the GFP-substrate was prepared in the assay buffer.

  • The test compounds were serially diluted in DMSO and then further diluted in the assay buffer.

  • 10 µL of the compound solution was added to the wells of a 384-well plate.

  • 10 µL of the kinase/substrate solution was then added to each well to initiate the reaction.

  • The plate was incubated at room temperature for 60 minutes.

  • Following incubation, 20 µL of a solution containing the Eu-anti-GST antibody and EDTA (to stop the reaction) was added to each well.

  • The plate was incubated for another 60 minutes at room temperature to allow for antibody binding.

  • The TR-FRET signal was measured using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.

  • The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding to its ligand, hepatocyte growth factor (HGF), initiates a cascade of downstream signaling events that are crucial for cell proliferation, survival, and motility.[1][2][3] The diagram below illustrates a simplified overview of the c-Met signaling pathway.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Motility Cell Motility STAT3->Motility

References

Unveiling the Action of 5-(2-Phenylethyl)cyclohexane-1,3-dione: A Comparative Guide to its Potential Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential mechanisms of action for 5-(2-Phenylethyl)cyclohexane-1,3-dione. While direct experimental validation for this specific molecule is not extensively documented in publicly available literature, this guide draws upon comprehensive data from structurally related cyclohexane-1,3-dione derivatives to explore its likely biological activities and compare them with established alternative compounds.

The cyclohexane-1,3-dione scaffold is a versatile pharmacophore, with derivatives exhibiting a range of biological effects, from herbicidal to therapeutic applications in cancer and neurodegenerative diseases. This guide will delve into three prominent, experimentally-supported mechanisms of action associated with this class of compounds: inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD), modulation of the c-Met signaling pathway, and prevention of mutant SOD1 protein aggregation.

Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A primary and well-established mechanism of action for many cyclohexane-1,3-dione derivatives is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial in the catabolism of tyrosine, converting p-hydroxyphenylpyruvate to homogentisate.[2] Inhibition of HPPD leads to an accumulation of tyrosine and its metabolites, a state known as tyrosinemia.[3] In plants, this disruption of the tyrosine pathway is herbicidal, as it interferes with the biosynthesis of essential molecules.[1][2] In humans, targeted HPPD inhibition is a therapeutic strategy for certain metabolic disorders.[3]

Comparative Data for HPPD Inhibition by Cyclohexane-1,3-dione Derivatives
CompoundTarget OrganismIC50 (µM)Reference
2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC)Rat Liver HPPD~0.04[3]
2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chainArabidopsis thaliana HPPD0.18 ± 0.02[1]
Sulcotrione (commercial triketone herbicide)Arabidopsis thaliana HPPD0.25 ± 0.02[1]
MesotrioneArabidopsis thaliana HPPD0.204[4]
Experimental Protocol: HPPD Inhibition Assay

The inhibitory activity of compounds against HPPD is typically determined using a spectrophotometric assay. The general steps are as follows:

  • Enzyme Preparation: Recombinant HPPD from the target organism (e.g., Arabidopsis thaliana or rat liver) is expressed and purified.

  • Reaction Mixture: A reaction mixture is prepared containing the purified HPPD enzyme in a suitable buffer (e.g., Tris-HCl) with co-factors such as ascorbate and Fe(II).

  • Inhibitor Incubation: The test compound, such as a 5-substituted cyclohexane-1,3-dione derivative, is added to the reaction mixture at various concentrations and pre-incubated with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, p-hydroxyphenylpyruvate.

  • Measurement: The rate of homogentisate formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 310 nm).

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HPPD_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Purified HPPD Enzyme Mixture Reaction Mixture (Buffer, Cofactors) Enzyme->Mixture Compound Test Compound (e.g., this compound) Compound->Mixture Incubation Pre-incubation of Enzyme and Compound Mixture->Incubation Reaction Initiation with p-Hydroxyphenylpyruvate Incubation->Reaction Measurement Spectrophotometric Measurement (Absorbance at 310 nm) Reaction->Measurement Data Calculate % Inhibition Measurement->Data IC50 Determine IC50 Value Data->IC50

Workflow for HPPD Inhibition Assay

Inhibition of c-Met Tyrosine Kinase

Several studies have identified cyclohexane-1,3-dione derivatives as potential inhibitors of the c-Met receptor tyrosine kinase.[5][6] The c-Met pathway plays a critical role in cell proliferation, survival, and migration. Its aberrant activation is implicated in the development and progression of various cancers.[5] Therefore, inhibitors of c-Met are actively being pursued as anticancer agents.

Comparative Data for c-Met Inhibition by Cyclohexane-1,3-dione Derivatives
CompoundCell LineIC50 (nM)Reference
Tetrahydrobenzo[e][5][7][8]triazine derivative 5c-Met enzymatic activity< 1.00[6]
Foretinib (Control)c-Met enzymatic activity1.16[6]
Various 1,2,4-triazine derivativesc-Met enzymatic activity0.24 - 9.36[6]
Experimental Protocol: c-Met Kinase Assay

The inhibitory effect of compounds on c-Met kinase activity can be assessed using in vitro kinase assays, often employing a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.

  • Reagents: Recombinant human c-Met kinase domain, a suitable substrate (e.g., a biotinylated peptide), ATP, and a europium-labeled anti-phosphotyrosine antibody are required.

  • Reaction Setup: The c-Met enzyme, the test compound at varying concentrations, and the substrate are incubated in a reaction buffer.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature.

  • Detection: The reaction is stopped, and the europium-labeled antibody is added. The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The IC50 values are determined by analyzing the dose-response curves.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates Inhibitor This compound (Potential Inhibitor) Inhibitor->cMet Inhibits Cell_Response Cell Proliferation, Survival, Migration PI3K_Akt->Cell_Response RAS_MAPK->Cell_Response

c-Met Signaling Pathway and Potential Inhibition

Inhibition of Mutant SOD1-Dependent Protein Aggregation

A third potential mechanism of action for cyclohexane-1,3-dione derivatives is the inhibition of mutant superoxide dismutase 1 (SOD1) protein aggregation.[7][9] Mutations in the SOD1 gene are associated with familial amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease.[7][8] The aggregation of misfolded mutant SOD1 protein is believed to be a key factor in the pathology of the disease.

Comparative Data for Inhibition of Mutant SOD1 Aggregation
CompoundAssayEC50 (nM)Reference
Analog 26PC12-G93A-YFP assay700[8]
Racemic Analog 1Cortical neuron activityActive[10]
Racemic Analog 2Cortical neuron activityActive[10]
Riluzole (FDA-approved ALS drug)In vivo mouse modelExtends survival by 2-3 months[7]
Experimental Protocol: Mutant SOD1 Aggregation Assay

A common method to screen for inhibitors of mutant SOD1 aggregation is a cell-based assay using PC12 cells expressing a fluorescently tagged mutant SOD1 (e.g., G93A-YFP).[7]

  • Cell Culture: PC12 cells stably expressing the G93A-SOD1-YFP fusion protein are cultured.

  • Induction of Aggregation: Protein aggregation is induced by treating the cells with a proteasome inhibitor, such as MG132.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Imaging: After a set incubation period, the cells are imaged using fluorescence microscopy to visualize and quantify the formation of fluorescent protein aggregates.

  • Viability Assay: Cell viability is assessed using a standard method, such as an MTT assay, to determine the protective effect of the compounds against aggregation-induced toxicity.

  • Data Analysis: The EC50, the concentration at which 50% of the maximal protective effect is observed, is calculated.

SOD1_Aggregation_Logic Mutant_SOD1 Mutant SOD1 Protein Aggregation Protein Aggregation Mutant_SOD1->Aggregation Toxicity Cellular Toxicity Aggregation->Toxicity Inhibitor This compound (Potential Inhibitor) Inhibitor->Aggregation Prevents

Logic of SOD1 Aggregation Inhibition

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited, the extensive research on its structural analogs provides a strong foundation for predicting its potential biological activities. The evidence strongly suggests that this compound is likely to exhibit inhibitory activity against HPPD, c-Met, and/or mutant SOD1 aggregation. The provided comparative data and experimental protocols offer a framework for the validation and further investigation of this compound as a potentially valuable molecule in herbicidal, oncologic, or neuroprotective applications. Further experimental studies are warranted to elucidate the precise mechanism and therapeutic potential of this specific compound.

References

Comparative Analysis of 2-Acyl-Cyclohexane-1,3-Dione Derivatives as p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for a series of 2-acyl-cyclohexane-1,3-dione derivatives, potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). The herbicidal activity of these compounds is compared with the commercial triketone herbicide, sulcotrione. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships, experimental protocols, and the underlying mechanism of action for this class of compounds.

Introduction

The 2-acyl-cyclohexane-1,3-dione scaffold is a key pharmacophore in a class of herbicides that target the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] HPPD is a critical enzyme in the tyrosine catabolism pathway in most aerobic organisms.[4][5] In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant defense.[5] Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of leaves and eventual plant death.[6][7] The commercial herbicide sulcotrione is a well-known HPPD inhibitor and serves as a benchmark for the development of new herbicidal agents.[1][2][3][8] This guide focuses on a series of 2-acyl-cyclohexane-1,3-dione derivatives and compares their in vitro inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) with that of sulcotrione.

Data Presentation

The following table summarizes the in vitro inhibitory activity (IC50) of selected 2-acyl-cyclohexane-1,3-dione derivatives against Arabidopsis thaliana HPPD (AtHPPD). The data is extracted from a study by Gerwick et al. (2022).[1][2][3]

Compound IDR Group (Acyl Side Chain)IC50 (µM) for AtHPPD
5a n-heptyl (C7)0.45 ± 0.05
5b n-nonyl (C9)0.22 ± 0.02
5c n-decyl (C10)0.20 ± 0.02
5d n-undecyl (C11)0.18 ± 0.02
5e n-dodecyl (C12)0.28 ± 0.03
Sulcotrione (commercial herbicide)0.25 ± 0.02

Data represents the mean ± standard error of three replicates.[3]

Experimental Protocols

A general procedure for the synthesis of saturated 2-acyl-cyclohexane-1,3-diones is as follows:

  • To a solution of 1,3-cyclohexanedione or a 5,5-dimethyl-1,3-cyclohexanedione derivative (2.00 mmol) in dichloromethane (40 mL), the corresponding carboxylic acid derivative (2.00 mmol), dicyclohexylcarbodiimide (2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (0.20 mmol) are added successively.

  • The reaction mixture is stirred for 24 hours at room temperature.

  • After 24 hours, the mixture is diluted with dichloromethane and filtered through paper.

  • To the filtrate, 20 mL of 1 M HCl is added.

  • The aqueous phase is extracted with ether (3 x 20 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is then purified by column chromatography.[1]

The in vitro inhibitory activity of the synthesized compounds against Arabidopsis thaliana HPPD (AtHPPD) is determined using a coupled enzyme assay.

  • The assay is performed in 96-well plates at 30°C.

  • The reaction mixture contains a suitable buffer (e.g., 0.2 M sodium phosphate buffer, pH 7.2), 1.8 mM ascorbate, and recombinant AtHPPD.[2]

  • The test compounds, dissolved in a suitable solvent, are added to the wells at various concentrations.

  • The enzyme and inhibitor are pre-incubated for a defined period (e.g., 3 minutes).[2]

  • The enzymatic reaction is initiated by the addition of the substrate, p-hydroxyphenylpyruvate (HPP), at a concentration of 0.2 mM.[2]

  • The generation of maleylacetoacetate, a downstream product, is monitored spectrophotometrically at 318 nm using a UV/vis plate reader.[9]

  • The IC50 values are calculated by plotting the residual enzyme activity against the concentration of the test compounds and fitting the data to a suitable dose-response curve.[9]

Mandatory Visualizations

HPPD_Pathway cluster_tyrosine_catabolism Tyrosine Catabolism cluster_downstream Biosynthesis cluster_inhibition Inhibition cluster_outcome Outcome Tyrosine L-Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisate (HGA) HPPA->HGA HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Essential Cofactor Chlorophyll Chlorophyll Carotenoids->Chlorophyll Photoprotection Bleaching Leaf Bleaching Chlorophyll->Bleaching Inhibitor 2-Acyl-Cyclohexane- 1,3-dione Inhibitor->HPPA Competitive Inhibition PlantDeath Plant Death Bleaching->PlantDeath

Caption: The HPPD signaling pathway and its inhibition by 2-acyl-cyclohexane-1,3-diones.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (1,3-Cyclohexanedione, Carboxylic Acid) Reaction One-Pot Synthesis Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization HPPD_Assay HPPD Inhibition Assay Characterization->HPPD_Assay IC50 IC50 Determination HPPD_Assay->IC50 Comparison Comparison with Sulcotrione IC50->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: General experimental workflow for the synthesis and evaluation of HPPD inhibitors.

References

In Vivo Therapeutic Potential of 5-(2-Phenylethyl)cyclohexane-1,3-dione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of in vivo validation studies for the therapeutic potential of 5-(2-Phenylethyl)cyclohexane-1,3-dione. While the cyclohexane-1,3-dione scaffold is a recurring motif in medicinal chemistry with diverse biological activities, specific in vivo data for this particular derivative, including its efficacy, safety, and mechanism of action in a living organism, remains unpublished in the public domain.

This guide aims to provide a comparative overview based on the existing, albeit limited, preclinical data for related cyclohexane-1,3-dione derivatives. The information presented is intended for researchers, scientists, and drug development professionals to highlight the current landscape and potential future directions for this class of compounds.

Comparison with Alternative Cyclohexane-1,3-dione Derivatives

The therapeutic promise of the cyclohexane-1,3-dione core has been explored in various contexts, primarily through in silico and in vitro investigations. These studies provide a foundational understanding of the structure-activity relationships within this compound class.

Compound/Derivative ClassTherapeutic AreaLevel of EvidenceKey Findings
Various Cyclohexane-1,3-dione Derivatives Non-Small-Cell Lung Carcinoma (NSCLC)In silico (QSAR, Molecular Docking), In vitroIdentified as potential inhibitors of c-Met, a receptor tyrosine kinase involved in cancer cell growth.[1][2]
Chiral Cyclohexane-1,3-diones Amyotrophic Lateral Sclerosis (ALS)In vitro, In vivo (mouse model for an analog)An optimized analog showed a slight extension in life in a G93A SOD1 mouse model, suggesting a neuroprotective effect.
General Cyclohexane-1,3-dione Derivatives AntibacterialIn vitroSome derivatives have demonstrated activity against various bacterial strains.
General Cyclohexane-1,3-dione Derivatives HerbicidalNot Applicable (for human therapeutics)The scaffold is known to inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), a mechanism also relevant in herbicide action.

Note: The table above summarizes findings for the broader class of cyclohexane-1,3-dione derivatives. Direct comparative in vivo data for this compound against these or other alternatives is not available.

Experimental Protocols: A Look at Methodologies for Analogues

While specific in vivo protocols for this compound are not available, methodologies from studies on related compounds can offer insights into potential future research.

One study on the in vivo metabolism of a different compound, 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, utilized the following general procedure:

  • Animal Model: Male Wistar rats.

  • Administration: Intraperitoneal injection of the test compound.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma was separated and analyzed using High-Performance Liquid Chromatography (HPLC) to identify metabolites.

This protocol provides a basic framework that could be adapted for pharmacokinetic and metabolism studies of this compound.

Signaling Pathways: A Postulated Mechanism

Based on in silico and in vitro studies of related compounds targeting cancer, a potential signaling pathway for cyclohexane-1,3-dione derivatives involves the inhibition of receptor tyrosine kinases, such as c-Met.

Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS Activates CHD This compound (Hypothetical Inhibitor) CHD->cMet Inhibits (Postulated) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Postulated signaling pathway for the anti-cancer activity of cyclohexane-1,3-dione derivatives via c-Met inhibition.

Experimental Workflow: A Roadmap for Future In Vivo Validation

The following workflow outlines the necessary steps to validate the therapeutic potential of this compound in vivo.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Validation A Acute Toxicity Studies (e.g., in rodents) B Pharmacokinetic (ADME) Studies (Absorption, Distribution, Metabolism, Excretion) A->B C Efficacy Studies in Disease Models (e.g., Xenograft models for cancer) B->C D Chronic Toxicity Studies C->D E Data Analysis and Go/No-Go Decision for Clinical Trials D->E

Caption: A typical experimental workflow for the in vivo validation of a novel therapeutic compound.

References

Comparative Analysis of 5-(2-Phenylethyl)cyclohexane-1,3-dione and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Verification of Herbicidal Properties

For Immediate Release

This guide provides a comparative analysis of the herbicidal properties of 5-(2-Phenylethyl)cyclohexane-1,3-dione and established alternatives, primarily focusing on their activity as p-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors. Due to a lack of publicly available, independently verified experimental data on the specific herbicidal efficacy of this compound, this document focuses on a comparison with well-characterized commercial herbicides from the same chemical class: Mesotrione and Sulcotrione. The information presented is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of cyclohexane-1,3-dione derivatives.

Introduction to Cyclohexane-1,3-dione Herbicides

Cyclohexane-1,3-dione derivatives are a significant class of herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is crucial in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol.[1] Inhibition of HPPD leads to a depletion of plastoquinone, which is essential for both photosynthetic electron transport and carotenoid biosynthesis. The subsequent loss of carotenoids results in the characteristic bleaching of plant tissues, ultimately leading to plant death.[2][3]

While specific experimental data for this compound is not available in the public domain, its structural similarity to other active cyclohexane-1,3-dione herbicides suggests it likely shares the same mode of action. This guide will compare the known properties of two widely used HPPD-inhibiting herbicides, Mesotrione and Sulcotrione, to provide a benchmark for the potential performance of this compound and other analogues.

Comparative Performance Data

The following tables summarize key performance indicators for Mesotrione and Sulcotrione, including their in vitro inhibition of the target enzyme (HPPD) and their whole-plant herbicidal efficacy against various weed species.

Table 1: In Vitro HPPD Inhibition

CompoundTarget EnzymeIC50 Value (µM)
MesotrioneArabidopsis thaliana HPPD (AtHPPD)0.283[4]
SulcotrioneNot specifiedNot available in cited sources

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Whole-Plant Herbicidal Efficacy (ED50 Values)

CompoundWeed SpeciesED50 Value (g a.i./ha)Growth Stage at Application
MesotrioneAbutilon theophrasti (Velvetleaf)< 25[5]2-4 leaves[6]
MesotrioneChenopodium album (Common Lambsquarters)< 25[5]2-4 leaves[6]
MesotrioneSolanum nigrum (Black Nightshade)< 25[5]Not specified
MesotrioneXanthium strumarium (Common Cocklebur)< 25[5]Not specified
MesotrioneAmaranthus retroflexus (Redroot Pigweed)40-45[5]Not specified
MesotrionePolygonum persicaria (Ladysthumb)40-45[5]Not specified
MesotrioneEchinochloa crus-galli (Barnyardgrass)~90[5]2-4 leaves[6]
MesotrioneAmaranthus palmeri (Palmer Amaranth)105 (1X field rate)10-12 cm tall, 8-10 leaves[7]
SulcotrioneNot available in cited sourcesNot available in cited sourcesNot available in cited sources

ED50 (Effective dose, 50%) is the dose of a substance that produces a 50% response of the maximum possible response for that substance. In this context, it refers to a 50% reduction in weed biomass or survival.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these herbicides, the following diagrams are provided.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD substrate Homogentisate Homogentisate HPPD->Homogentisate catalysis Bleaching Bleaching & Plant Death Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids cofactor for biosynthesis Photosynthesis Photosynthesis Plastoquinone->Photosynthesis electron transport Carotenoids->Photosynthesis protects chlorophyll Herbicide Cyclohexane-1,3-dione Herbicide Herbicide->HPPD inhibition

Caption: Mechanism of action of cyclohexane-1,3-dione herbicides via HPPD inhibition.

Herbicide_Bioassay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation Seed_Collection Weed Seed Collection Germination Seed Germination Seed_Collection->Germination Transplanting Seedling Transplanting Germination->Transplanting Herbicide_Application Herbicide Application (Dose-Response) Transplanting->Herbicide_Application Data_Collection Data Collection (e.g., biomass, survival) Herbicide_Application->Data_Collection Analysis Statistical Analysis (ED50 Calculation) Data_Collection->Analysis

Caption: General workflow for a whole-plant herbicide bioassay.

Experimental Protocols

In Vitro HPPD Inhibition Assay

A common method for determining the in vitro inhibitory activity of compounds against HPPD involves a coupled enzyme assay.[8]

  • Enzyme Preparation: Recombinant HPPD is expressed and purified from a suitable host, such as E. coli.

  • Assay Mixture: The assay is typically performed in a 96-well plate format. Each well contains a buffer solution at a physiological pH, the purified HPPD enzyme, and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, p-hydroxyphenylpyruvate (HPP).

  • Detection: The activity of HPPD is monitored by measuring the formation of the product, homogentisate, or by coupling the reaction to a subsequent enzyme, homogentisate 1,2-dioxygenase, and monitoring the formation of maleylacetoacetate spectrophotometrically at 318 nm.[8]

  • Data Analysis: The rate of the reaction is measured for each concentration of the inhibitor. The IC50 value is then calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Whole-Plant Herbicide Bioassay

Whole-plant bioassays are essential for evaluating the herbicidal efficacy of a compound under controlled conditions.[9]

  • Plant Material: Seeds of the target weed species are collected and germinated. For consistent results, seedlings are grown to a specific developmental stage (e.g., 2-4 true leaves) before treatment.[6]

  • Experimental Setup: Seedlings are transplanted into individual pots containing a standardized soil or potting mix. Plants are maintained in a greenhouse with controlled temperature, humidity, and light conditions.

  • Herbicide Application: The herbicide is formulated with appropriate adjuvants and applied to the plants at a range of doses (a dose-response study). A control group receiving no herbicide is included. Application is typically done using a cabinet sprayer to ensure uniform coverage.

  • Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed. This can be done through visual injury ratings, measurements of plant height, or by harvesting the above-ground biomass and determining the fresh or dry weight.

  • Data Analysis: The collected data (e.g., biomass reduction relative to the control) is plotted against the herbicide dose. A non-linear regression analysis is used to fit a dose-response curve, from which the ED50 value is calculated.[10]

Conclusion

While direct experimental verification of the properties of this compound is not currently available in peer-reviewed literature, its structural analogy to known HPPD inhibitors like Mesotrione and Sulcotrione provides a strong basis for its predicted mode of action. The comparative data and protocols presented here for established cyclohexane-1,3-dione herbicides offer a valuable framework for the future evaluation and characterization of novel analogues such as this compound. Further research is warranted to determine the specific in vitro and in vivo activities of this compound to fully understand its potential as a herbicidal agent.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-(2-Phenylethyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5-(2-Phenylethyl)cyclohexane-1,3-dione is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Key Safety and Hazard Information

The following table summarizes essential safety information based on available data for related compounds. This data should be used as a precautionary guide.

PropertyValue/InformationSource
Appearance Beige powder/solid[1]
Odor Odorless[1]
pH No information available[1]
Melting Point >101 °C / 213.8 °F[1]
Incompatibilities Strong oxidizing agents, Strong acids[1]
Hazard Statements Harmful if swallowed. Causes serious eye damage. Harmful to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Characterization: Based on available data for similar compounds, this compound should be treated as a non-hazardous solid waste unless it is contaminated with other hazardous materials. However, out of an abundance of caution, it is recommended to handle it as a chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or strong acids.[2] Keep halogenated and non-halogenated solvent wastes separate.[3]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Body Protection: Wear a lab coat or other protective clothing.[4]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a dust respirator may be necessary.[4]

3. Waste Collection and Storage:

  • Container: Collect waste in a clearly labeled, sealable container made of a compatible material (e.g., polyethylene or polypropylene).[5] The container should be in good condition with no cracks or signs of deterioration.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[2][6] The SAA must be inspected weekly for leaks.[2]

  • Container Management: Keep the waste container closed except when adding waste.[3][6] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[2]

4. Disposal Method:

  • Primary Method: The recommended disposal method is to arrange for pickup by a certified hazardous waste disposal contractor through your institution's EHS department.[6]

  • Drain Disposal: Do not dispose of this compound down the drain.[6][7] This compound may be harmful to aquatic life.

  • Trash Disposal: Do not dispose of this chemical in the regular trash.[7]

5. Spill Management:

  • Cleanup: In case of a spill, immediately clean it up to avoid generating dust.[4] Use dry cleanup procedures.[4]

  • Containment: Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[4]

  • Decontamination: Thoroughly decontaminate the area after the spill has been cleaned up.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Generated This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Place in a Labeled, Compatible Waste Container ppe->container storage Store in Designated Satellite Accumulation Area container->storage contact_ehs Contact EHS for Hazardous Waste Pickup storage->contact_ehs disposal Professional Disposal by Certified Contractor contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment for all. Always prioritize safety and compliance with institutional and regulatory guidelines.

References

Essential Safety and Operational Guide for 5-(2-Phenylethyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(2-Phenylethyl)cyclohexane-1,3-dione. The following procedures are based on best practices derived from safety data sheets of structurally similar compounds.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Equipment Standard
Eye and Face Protection Chemical safety goggles or a face shield where splashing is a risk.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves prior to use and dispose of contaminated gloves properly.[2][3]
Body Protection Laboratory coat, long-sleeved clothing, or a P.V.C. apron to prevent skin exposure.Selection should be based on the concentration and amount of the substance being handled.[1][2][4]
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator with a dust mask (e.g., N95 type) may be necessary if dust is generated and engineering controls are insufficient.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[1][4]

  • Avoid generating dust during handling.[1][4][5]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[4][5][6]

  • Do not eat, drink, or smoke in the handling area.[4][5]

  • Wash hands thoroughly after handling the compound.[1][5]

Storage:

  • Store in a tightly closed container.[1][2]

  • Keep in a cool, dry, and well-ventilated area.[1][2]

  • Recommended storage temperature is refrigerated (2-8 °C).[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate Personnel: Alert others in the vicinity and evacuate the immediate area.

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Use dry clean-up procedures and avoid generating dust.[4][5]

  • Clean-up: Carefully sweep or vacuum the spilled material into a suitable, labeled disposal container.[1][2][4]

  • Decontaminate: Clean the spill area thoroughly.

  • Personal Protection: Wear the appropriate PPE as outlined above during the entire clean-up process.[1][4]

First Aid:

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][5]
Inhalation Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][6]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

  • Unused Product: Dispose of as hazardous waste. Do not allow the product to enter drains.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2] Handle uncleaned containers like the product itself.[3]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh and Handle Compound C->D E Minimize Dust Generation D->E J Spill D->J K Exposure D->K F Store in Tightly Sealed Container E->F G Clean Work Area F->G H Properly Dispose of Waste G->H I Remove PPE and Wash Hands H->I L Follow Spill Clean-up Protocol J->L M Administer First Aid and Seek Medical Attention K->M

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.